The table below summarizes the fundamental identifying information for sodium imidazolate.
| Property | Details |
|---|---|
| CAS Registry Number | 5587-42-8 [1] [2] |
| Chemical Name | Sodium imidazole; 1H-Imidazole sodium salt; Sodium imidazolate [1] [2] |
| Molecular Formula | C₃H₃N₂Na [1] [2] |
| Molecular Weight | 90.06 g/mol [1] [2] |
| EC Number | 226-988-5 [1] |
| Physical Form | Light yellow to orange, free-flowing crystalline powder [2] |
| Melting Point | 284 °C (decomposes) [2] |
| Storage | 2-8°C [2] |
Sodium imidazolate is classified as hazardous and poses several health risks, as detailed in the table below.
| Hazard Class | Category Code | Hazard Statement |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Acute Tox. 4 | H302 + H312 + H332 (Harmful if swallowed, in contact with skin, or if inhaled) [1] [2] |
| Serious Eye Damage | Eye Dam. 1 | H318 (Causes serious eye damage) [1] |
| Skin Corrosion | Skin Corr. 1A/1B | H314 (Causes severe skin burns and eye damage) [1] [2] |
While not commonly used as a standalone drug substance, sodium imidazolate is a key precursor in materials science, particularly for synthesizing advanced frameworks.
The following diagram illustrates the primary research applications and the role of sodium imidazolate in material synthesis.
The table below summarizes and compares the fundamental properties of imidazole and sodium imidazole.
| Property | Imidazole | This compound |
|---|---|---|
| Chemical Name | 1H-Imidazole [1] | Imidazole, sodium derivative; Sodium imidazolate [2] |
| CAS Number | 288-32-4 [1] | 5587-42-8 [2] |
| Molecular Formula | C₃H₄N₂ [1] | C₃H₃N₂Na [2] |
| Molecular Weight | 68.077 g/mol [1] | 90.06 g/mol [2] |
| Appearance | White or pale yellow solid [1] | Light yellow to orange free-flowing crystalline powder [2] |
| Melting Point | 89-91 °C [1] | 284 °C (decomposes) [2] |
| Solubility in Water | Highly soluble (633 g/L) [1] | Information missing |
| Chemical Nature | Amphoteric (can act as both an acid and a base) [1] | Salt (imidazolide anion) |
| pKa | pKa (acid) ~14.5; pKb (conjugate acid) ~7.0 [1] | Information missing |
| Aromaticity | Aromatic [1] | Information missing |
Imidazole can be synthesized through several methods, with the Debus-Radziszewski synthesis being a classic and widely used approach [1]. This is a one-pot, multi-component condensation reaction.
Glyoxal + Formaldehyde + Ammonia → ImidazoleThe following diagram outlines the synthesis workflow and key downstream applications for imidazole and its derivative, this compound.
Synthesis pathways and major applications of imidazole and this compound.
This compound is synthesized by the deprotonation of imidazole using a sodium base [2].
Imidazole + NaH → this compound + H₂The imidazole ring is a critical pharmacophore in medicinal chemistry [3].
This compound is primarily used as a chemical intermediate and a strong base in catalysis.
For both compounds, a standard analytical workflow should be followed to confirm identity and purity.
The choice between imidazole and this compound depends entirely on the intended application. Imidazole's amphoterism makes it a versatile building block in medicinal chemistry, while this compound's strong basicity and anionic nature are key for coordination chemistry (e.g., in MOFs) and as a catalyst or reagent in organic synthesis.
While data for the sodium salt is absent, the solubility profile of imidazole itself is well-documented and can serve as a useful reference point, given its structural similarity. Imidazole is highly soluble in a range of polar solvents [1] [2] [3].
The table below summarizes the key properties and solubility behavior of imidazole:
| Property | Description / Value |
|---|---|
| General Solubility | Highly soluble in water and other polar solvents [1] [2]. Miscible with water [1]. |
| Molecular Formula | C₃H₄N₂ [1] [2] |
| Molar Mass | 68.08 g/mol [1] |
| Appearance | White or pale yellow solid [1] [2] |
| Dipole Moment | ~3.61 D - 3.67 D [2] [3] (Indicates high polarity) |
| Key Factor | Can form hydrogen bonds (both donor and acceptor) [3]. |
The high solubility of imidazole in polar solvents is primarily due to its high polarity (significant dipole moment) and its ability to act as both a hydrogen bond donor and acceptor [3]. This allows for strong intermolecular interactions with protic solvents like water and methanol.
Although not specific to sodium imidazole, one of the search results details a robust gravimetric method for determining the solubility of imidazole, which can be adapted for your studies [4].
The experimental workflow for this method can be visualized as follows:
Experimental workflow for gravimetric solubility determination.
Here are the key steps and considerations for the protocol:
Given the lack of direct data, here are practical suggestions to obtain the information you need:
The term "sodium imidazole" typically refers not to a discrete simple compound but to a reactive system where sodium cations activate the imidazole heterocycle, most commonly as the imidazolide anion generated in situ. This species serves as a crucial synthetic intermediate in pharmaceutical chemistry due to its enhanced nucleophilicity compared to neutral imidazole.
Table 1: Fundamental Physicochemical Properties of Imidazole
| Property | Value/Significance | Application Relevance |
|---|---|---|
| Aromaticity | 6π-electron system | Enhanced stability of intermediates |
| Basicity (pKaH) | ~7.0 for conjugate acid | Suitable for biological pH applications |
| Acidity (pKa) | ~14.5 for N-H proton | Forms stable anions with strong bases |
| Solubility | Highly soluble in water & polar solvents | Favorable for reaction workup and purification |
| Dipole Moment | 3.61-3.67 D [1] [2] | Strong molecular interactions in binding |
The imidazolide anion, generated from imidazole and sodium base, serves as a versatile nucleophilic synthon for introducing the imidazole moiety into more complex molecular architectures, particularly pharmaceutical precursors.
This procedure describes the synthesis of N-substituted imidazoles through generation of sodium imidazolide followed by alkylation, adapted from synthetic approaches to imidazolium salts. [3]
Reaction Mechanism:
N-alkylation mechanism via sodium imidazolide intermediate
Step-by-Step Procedure:
Typical Yield: Quantitative to 85% isolated yield, depending on alkyl halide reactivity. [2] [3]
This method provides access to 1,4,5-trisubstituted imidazoles, valuable scaffolds in medicinal chemistry. [5]
Reaction Mechanism:
Van Leusen imidazole synthesis mechanism from TosMIC
Step-by-Step Procedure:
Typical Yield: 70-90% isolated yield, depending on substrate electronic properties. [5]
Table 2: Optimization Conditions for Key Imidazole Synthesis Methods
| Synthetic Method | Reaction Conditions | Catalyst/Base System | Typical Yield Range | Key Advantages |
|---|---|---|---|---|
| N-Alkylation | 35-40°C, 40 h [2] | NaH, DMF solvent | Quantitative - 85% | Broad substrate scope |
| Van Leusen | Reflux, 12-16 h [5] | K₂CO₃, MeOH solvent | 70-90% | Direct route to 1,4,5-trisubstituted |
| Debus-Radziszewski | 70°C, 18 h [3] | NH₄OAc, AcOH catalyst | 42-75% | Simple starting materials |
| Copper-Catalyzed N-Arylation | 35-40°C, 40 h [2] | CuI, K₃PO₄, DMF | Quantitative | Access to N-aryl imidazoles |
The imidazole ring system represents a privileged scaffold in medicinal chemistry, with numerous clinical drugs spanning therapeutic categories. This compound as a precursor enables efficient introduction of this pharmacophore into drug candidates.
Recent research has expanded the therapeutic applications of imidazole derivatives to new areas:
Table 3: Bioactive Imidazole Derivatives and Their Therapeutic Applications
| Therapeutic Area | Compound/Drug Name | Key Structural Features | Mechanism of Action |
|---|---|---|---|
| Antifungal | Clotrimazole [4] | N1-trityl substitution | Cytochrome P450 inhibition |
| Antihypertensive | Losartan [7] | Imidazole with biphenyl tetrazole | Angiotensin II receptor antagonism |
| Antiparasitic | Metronidazole [4] | 5-Nitroimidazole | Nucleic acid synthesis inhibition |
| Antiviral | Experimental anti-Zika compounds [6] | 2-(1H-imidazol-1-yl)pyrimidine | Viral replication inhibition |
| Analgesic | Compound 2g [7] | 4,5-Diphenyl with dichlorophenyl | COX-2 inhibition |
Working with this compound and related compounds requires careful attention to safety protocols and handling procedures.
The imidazolate anion is formed when an imidazole molecule loses a proton. The core concepts of its structure and formation are summarized in the table below and the subsequent diagram.
| Concept | Description |
|---|---|
| Imidazole Structure | A five-membered aromatic ring with two nitrogen atoms at non-adjacent positions (1 and 3) and three carbon atoms [1] [2]. |
| Amphoterism | Can act as both an acid and a base [1] [2]. |
| pKa & Deprotonation | As an acid, pKa is ~14.5. Deprotonation from the nitrogen-bound hydrogen yields the imidazolate anion [1]. |
| Imidazolate Anion | Symmetrical anion that can coordinate to metal ions through both nitrogen atoms [1] [3]. |
Formation and key reactions of the imidazolate anion.
Formation of this compound this compound is the sodium salt of the imidazolate anion (C₃H₃N₂Na) [4]. It can be synthesized by treating imidazole with a sodium base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), in an anhydrous solvent. A typical protocol involves:
Imidazolate in Metal-Organic Framework (MOF) Synthesis A prominent application is synthesizing Zeolitic Imidazolate Frameworks (ZIFs), such as ZIF-8. The general procedure is [3] [5]:
The imidazole ring and imidazolate anion are pivotal in various fields due to their ability to interact with biological targets and metal ions.
Table: Key Application Areas of Imidazole/Imidazolate Compounds
| Application Area | Function/Role | Example Compounds/Drugs |
|---|---|---|
| Medicinal Chemistry [2] [6] | Binds to enzymes/receptors; improves solubility | Omeprazole, Metronidazole, Ketoconazole, Cimetidine |
| Materials Science [3] [5] | Linker in Metal-Organic Frameworks (MOFs) | Zeolitic Imidazolate Frameworks (ZIF-8, ZIF-67) |
| Catalysis [7] | Ligand for metal complexes | Sterically hindered imidazolate metal complexes |
Table: Performance Data for a ZIF-8 Membrane in Gas Separation [3]
| Membrane Material | CO₂ Permeance (x10⁻⁷ mol/m²·s·Pa) | CO₂/CH₄ Selectivity | Conditions |
|---|---|---|---|
| ZIF-8 Membrane | ~240 | ~7 | 50:50 CO₂:CH₄ gas mixture |
Imidazole and its derivatives represent a cornerstone heterocyclic system in modern chemical research and development. The N-functionalized imidazole scaffold is a critical pharmacophore found in a vast array of biologically active molecules, including antifungal agents, anticancer drugs, and antihypertensive medications [1] [2]. Furthermore, its utility extends beyond pharmaceuticals into materials science, where it serves as a precursor for N-heterocyclic carbenes (NHCs), ligands for transition metal catalysts, and components in ionic liquids [3] [4]. The traditional synthesis of N-functionalized imidazoles often relies on the deprotonation of imidazole using strong, hazardous bases like sodium hydride (NaH) in anhydrous solvents, presenting significant safety and handling challenges, especially at scale [5].
The utilization of pre-formed sodium imidazole (NaIm) as a nucleophilic precursor offers a versatile, safer, and more scalable alternative. This approach mitigates the risks associated with in-situ generation of the imidazolide anion and streamlines the synthesis process. These application notes detail a robust and scalable methodology for the synthesis of NaIm and its subsequent application in the preparation of N-functionalized imidazoles, providing researchers with a reliable protocol for accessing these valuable compounds [5].
The foundation of this synthetic strategy is the preparation of this compound from readily available commodity chemicals.
Principle: The protocol involves the neutralization of molten imidazole with sodium hydroxide, followed by dehydration to yield the solid imidazololate salt [5].
Detailed Protocol:
Table 1: Reagents and Conditions for this compound Synthesis
| Parameter | Specification |
|---|---|
| Imidazole Purity | High purity commodity grade |
| Base | Sodium Hydroxide (NaOH) |
| Reaction Medium | Solvent-free (neat) |
| Reaction Scale | Up to 400 g (demonstrated) [5] |
| Key Advantage | Eliminates need for NaH and anhydrous solvents |
The synthesized NaIm serves as a versatile nucleophile for attacking alkyl halides and similar electrophiles via an SN₂ mechanism.
General Reaction Scheme:
NaIm + R-X → R-Im + NaX
(Where R-X is an alkyl halide, and R-Im is the N-functionalized imidazole product)
Detailed Protocol for N-Alkylation [5]:
The following diagram illustrates the experimental workflow for the synthesis and functionalization of this compound.
While the NaIm route is excellent for N-alkylation, other methods are valuable for constructing differently substituted imidazole rings.
Table 2: Overview of Alternative Imidazole Synthesis Methods
| Method Name | Core Reaction/Components | Key Product Type | Typical Yields | Key Feature |
|---|---|---|---|---|
| Debus-Radziszewski Synthesis [1] [2] | 1,2-diketone, aldehyde, NH₃ (or ammonium salt) | 2,4,5-Trisubstituted Imidazole | Low to moderate (classic) | Original historical synthesis; versatile for C-substitution. |
| Van Leusen Reaction [6] [2] | TosMIC (p-Tolylsulfonylmethyl isocyanide) + Aldimine | 1,4,5-Trisubstituted / 1,4-Disubstituted Imidazole | Good to excellent [6] | Highly regioselective; uses specialized isocyanide reagent. |
| Multi-Component Reactions (MCRs) [6] [7] | e.g., aldehyde, amine, ammonium acetate, 2-azido acrylate | 1,2,4,5-Tetrasubstituted Imidazole | Moderate to excellent [7] | High atom economy; builds complex molecules in one pot. |
| Direct C-H Arylation [4] | Pre-formed imidazole + Aryl Halide | Aryl-Imidazole (C2/C5 arylated) | Good [4] | Uses Pd-catalysis; allows late-stage functionalization of the core. |
The N-functionalized imidazoles synthesized via these protocols enable diverse applications across multiple scientific disciplines.
The synthesis of N-functionalized imidazoles via pre-formed This compound provides a scalable, safer, and practical route to these invaluable compounds. This protocol effectively eliminates the handling of pyrophoric NaH and the stringent requirement for anhydrous solvents in the deprotonation step. The detailed methodologies outlined in these application notes—covering the synthesis of NaIm, its N-functionalization, and complementary routes—equip researchers in medicinal chemistry and materials science with robust tools for efficiently constructing complex imidazole-based molecules for a wide range of applications.
Ionic liquids (ILs) represent a class of organic salts that exist as liquids at relatively low temperatures (typically below 100°C), characterized by strong electrical interactions between their ions. These unique compounds have garnered significant attention in pharmaceutical research and industrial applications due to their exceptional properties, including negligible vapor pressure, high thermal stability, non-flammability, and tunable physicochemical characteristics. The remarkable versatility of ionic liquids stems from the virtually limitless combinations of cations and anions, enabling researchers to design task-specific materials for specialized applications. Among the most prominent cationic structures in ionic liquid chemistry is the imidazolium ring, which derives from the heterocyclic aromatic compound imidazole (C₃H₄N₂), a five-membered ring containing two nitrogen atoms at non-adjacent positions. [1] [2]
This compound (C₃H₃N₂Na) represents the deprotonated sodium salt of imidazole, forming what can be characterized as an ionic liquid precursor or component. The parent imidazole compound exhibits amphoteric behavior, functioning both as an acid (pKa ≈ 14.5) and as a base (pKa of conjugate acid ≈ 7.0), making it approximately sixty times more basic than pyridine. This amphoterism allows for versatile chemical manipulation, particularly in pharmaceutical contexts where imidazole derivatives serve as crucial building blocks for antifungal agents, antibacterial compounds, and various biologically active molecules. The deprotonation of the nitrogen-bound hydrogen in imidazole generates the imidazolide anion, which forms symmetric structures that can be further functionalized to create various imidazolium-based ionic liquids with tailored properties for specific applications. [3] [1]
The conventional synthesis of imidazolium-based ionic liquids typically follows a two-step procedure involving quaternization of the nitrogen atom followed by anion exchange. For this compound derivatives, the process begins with the formation of the imidazolium cation through alkylation reactions. The most common approach involves reacting imidazole with an alkyl halide (e.g., 1-chlorobutane) to produce 1-alkyl-3-methylimidazolium chloride. This intermediate then undergoes anion metathesis with sodium tetrafluoroborate (NaBF₄) or other sodium salts to yield the final ionic liquid. The historical development of ionic liquids dates back to 1914 with Paul Walden's discovery, but it wasn't until recent decades that efficient synthetic protocols have been established. The traditional method, while straightforward, often faces challenges in purification efficiency, particularly in removing halide impurities that can affect the ionic liquid's properties and performance in sensitive applications such as pharmaceutical synthesis. [1] [2]
A representative traditional synthesis protocol for 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) involves:
Recent research has yielded a significantly improved protocol for synthesizing high-purity imidazolium-based ionic liquids. Developed by a collaborative team from POSTECH, Korea Research Institute of Chemical Technology, and Chonnam National University, this innovative approach addresses the critical challenge of purifying ionic liquids by implementing a phase separation methodology using halocarbon refrigerants as phase separation mediators. The protocol specifically targets the synthesis of 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]), one of the most extensively studied ionic liquids in pharmaceutical research, with demonstrated applicability to other imidazolium derivatives. This method represents a substantial advancement in ionic liquid synthesis by improving economic viability and purification efficiency simultaneously, addressing two major limitations that have hindered widespread commercial adoption of ionic liquids. [4]
Table 1: Reagents and Materials for Ionic Liquid Synthesis
| Reagent/Material | Purity | Role in Synthesis | Safety Considerations |
|---|---|---|---|
| 1-Methylimidazole | ≥99% | Cation precursor | Corrosive, moisture-sensitive |
| 1-Chlorobutane | ≥99% | Alkylating agent | Flammable, irritant |
| Chlorodifluoromethane (R-22) | Industrial grade | Phase separation mediator | Pressure gas, use in fume hood |
| Sodium tetrafluoroborate (NaBF₄) | ≥98% | Anion source | Toxic if ingested |
| Deionized water | N/A | Solvent medium | N/A |
Step-by-Step Experimental Procedure:
Alkylation Reaction:
Anion Exchange:
Phase Separation Purification:
Product Recovery:
Final Purification:
The purification process represents the most innovative aspect of the advanced protocol, addressing a critical bottleneck in ionic liquid production. The mechanism leverages the differential solubility of reaction components in halocarbon refrigerants, particularly chlorodifluoromethane (R-22), to achieve efficient separation. When added to the crude ionic liquid mixture, R-22 functions as a phase separation mediator, inducing the formation of two immiscible liquid layers similar to the separation observed in oil-water systems. The ionic liquid-rich phase, having higher density, migrates to the bottom, while the halocarbon-rich phase containing unreacted starting materials (particularly methylimidazole) and impurities forms the upper layer. This separation phenomenon can be systematically modeled using a ternary phase diagram that visually represents the compositional relationships between the ionic liquid, water, and halocarbon components, enabling researchers to predict phase behavior based on specific ingredient proportions. [4]
The research team optimized this process by systematically varying the ratios of [bmim][BF₄], water, and halocarbon mixtures, then applying the collected data to construct accurate ternary phase diagram models. These models provide critical predictive capabilities for determining the precise conditions required to achieve optimal phase separation based on the specific composition of the reaction mixture. Through this approach, the team successfully achieved exceptional product purity exceeding 99%, while simultaneously enabling efficient recovery and recycling of unreacted methylimidazole that would otherwise represent both economic loss and waste management challenge. The recycling aspect contributes significantly to the environmental sustainability and economic viability of the process, addressing two key concerns in pharmaceutical manufacturing where waste minimization and cost-effectiveness are paramount considerations. [4]
Comprehensive characterization of the synthesized ionic liquids is essential to verify chemical structure, assess purity, and confirm suitability for pharmaceutical applications. The following analytical techniques form a complete characterization protocol:
Table 2: Analytical Methods for Ionic Liquid Characterization
| Technique | Parameters Assessed | Target Specifications |
|---|---|---|
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Chemical structure, purity, impurity profiling | >99% purity, correct structural confirmation |
| Ion Chromatography | Halide content, anion purity | Halide content <100 ppm |
| Karl Fischer Titration | Water content | <200 ppm water content |
| ESI Mass Spectrometry | Molecular mass confirmation, impurity identification | Correct m/z values for cation and anion |
| FTIR Spectroscopy | Functional group analysis | Characteristic imidazolium absorptions |
| Thermal Analysis (DSC/TGA) | Melting point, thermal stability | Decomposition temperature >400°C |
Detailed NMR Characterization Protocol:
The economic viability of ionic liquid synthesis has historically been a significant barrier to widespread commercial adoption, particularly for pharmaceutical applications where cost competitiveness with traditional solvents is essential. The research team conducted comprehensive process simulations to evaluate the economic feasibility of their newly developed purification technology, establishing a minimum selling price of approximately $12,000 per ton for [bmim][BF₄] produced at a scale of 1 ton per day. This price point demonstrates significant improvement over conventional synthesis methods, enhancing the commercial potential of ionic liquids for various applications. The economic analysis considered all aspects of the production process, including raw material costs, energy consumption, equipment requirements, and waste management, providing a realistic assessment of commercial viability. [4]
Table 3: Economic Comparison of Ionic Liquid Synthesis Methods
| Parameter | Traditional Method | Advanced Phase Separation Method |
|---|---|---|
| Overall Yield | 75-85% | 90-95% |
| Purity Achievable | 95-98% | >99% |
| Halide Impurity | 300-500 ppm | <100 ppm |
| Production Cost (per ton) | ~$18,000 | ~$9,500 |
| Capital Investment | High (multiple purification steps) | Moderate (integrated process) |
| Energy Consumption | High (extended heating/vacuum) | Moderate (efficient phase separation) |
| Waste Generation | Significant (solvents, adsorbents) | Minimal (recycling possible) |
The scalability assessment of the advanced protocol indicates promising transition from laboratory to industrial production. The phase separation mechanism maintains efficiency at larger scales, with the ternary phase diagram model providing reliable prediction of separation behavior across different batch sizes. Key considerations for scale-up include:
Ionic liquids derived from this compound precursors offer transformative potential across multiple domains of pharmaceutical research and development, leveraging their unique properties to overcome limitations of conventional materials. These applications capitalize on the tunable nature of imidazolium-based ionic liquids, which allows researchers to tailor physicochemical properties including solubility, hydrophobicity, melting point, and viscosity through strategic selection of cation and anion combinations. The following applications represent particularly promising directions for pharmaceutical innovation:
Drug Solubilization and Delivery: Imidazolium ionic liquids demonstrate exceptional capability to enhance solubility of poorly water-soluble active pharmaceutical ingredients (APIs), a critical challenge in drug formulation. Their unique solvation properties can improve bioavailability by maintaining drugs in solution throughout the gastrointestinal tract. Additionally, ionic liquids can function as permeation enhancers in transdermal drug delivery systems by interacting with stratum corneum lipids to facilitate API absorption while providing a controlled release matrix for sustained therapeutic effect. [1] [2]
Pharmaceutical Synthesis and Catalysis: As green solvent alternatives, imidazolium ionic liquids provide superior reaction media for various synthetic transformations, including nucleophilic substitutions, condensation reactions, and multi-component couplings. Their non-volatile nature addresses significant safety concerns in pharmaceutical manufacturing, while their ability to dissolve both organic and inorganic compounds facilitates homogeneous reaction conditions. Furthermore, functionalized imidazolium ionic liquids can serve as catalyst precursors or reaction mediators, enabling more efficient synthetic routes to drug molecules and intermediates with enhanced selectivity and reduced environmental impact. [5] [2]
Separation and Analysis: In chromatographic techniques, imidazolium ionic liquids function as mobile phase additives or stationary phase modifications to improve separation efficiency, particularly for basic compounds that often exhibit peak tailing on conventional silica-based columns. Their unique interactions with analytes can enhance resolution and selectivity in pharmaceutical analysis. Similarly, in extraction processes, ionic liquids provide superior alternatives to traditional organic solvents for isolating bioactive compounds from natural sources or for purifying reaction products in pharmaceutical synthesis, offering advantages in selectivity, efficiency, and environmental impact. [2]
Biomaterial Processing: The ability of imidazolium ionic liquids to dissolve biopolymers such as cellulose, chitin, and silk fibroin enables novel approaches to drug delivery system fabrication. These solutions can be processed into various dosage forms including films, fibers, and microparticles with tailored release characteristics. The high thermal stability of ionic liquids also facilitates processing at elevated temperatures without degradation, expanding the range of possible material configurations for pharmaceutical applications. [2]
The following workflow diagram illustrates the complete synthesis and application pathway for this compound-derived ionic liquids:
Diagram 1: Synthesis and application pathway for imidazole-based ionic liquids
The pharmaceutical application of any material requires thorough evaluation of environmental and safety implications, and ionic liquids are no exception. While imidazolium-based ionic liquids offer numerous advantages over traditional volatile organic solvents, their environmental impact and toxicological profiles must be carefully considered. Research indicates that the toxicity of ionic liquids is influenced by both cation and anion components, with structure-activity relationships following predictable patterns similar to conventional chemicals. Cations with longer alkyl chains typically demonstrate higher toxicity, while anion selection can significantly modulate both toxicity and biodegradability. The development of green alternative ionic liquids incorporating more biodegradable cations (such as those derived from natural products) and less toxic anions represents an active research frontier that aligns with pharmaceutical industry initiatives toward sustainable manufacturing practices. [2]
From a safety perspective, ionic liquids offer substantial advantages due to their negligible vapor pressure, which minimizes inhalation risks compared to traditional solvents. However, appropriate handling procedures are still essential, as many ionic liquids demonstrate dermal and ocular irritation potential. Recommended safety protocols include:
The lifecycle assessment of ionic liquids should consider the complete process, including synthesis, use phase, and ultimate disposal or degradation. The advanced synthesis protocol described in this document offers environmental advantages through reduced energy requirements, minimal waste generation, and efficient recycling of reagents, contributing to improved sustainability profiles for pharmaceutical applications implementing ionic liquid technologies.
The synthesis and purification of this compound-derived ionic liquids have undergone significant advancement with the development of efficient phase separation techniques using halocarbon mediators. This protocol represents a substantial improvement over traditional methods, achieving high purity exceeding 99% while simultaneously enhancing economic viability through reduced production costs and efficient reagent recycling. The comprehensive characterization methods outlined provide researchers with robust analytical frameworks to verify ionic liquid quality and ensure suitability for pharmaceutical applications. These developments address critical barriers that have previously limited widespread adoption of ionic liquids in pharmaceutical research and manufacturing. [4]
Looking forward, several emerging research directions present promising opportunities for further development of imidazole-based ionic liquids in pharmaceutical sciences:
The ongoing research and development in ionic liquid technology continues to expand their potential applications in pharmaceutical sciences, from drug synthesis and purification to formulation and delivery. As synthetic methodologies advance and understanding of biological interactions deepens, imidazole-based ionic liquids are poised to play an increasingly important role in addressing formulation challenges, enhancing process sustainability, and enabling novel therapeutic strategies in pharmaceutical research and development.
His-tag purification using Immobilized Metal Affinity Chromatography (IMAC) is one of the most widely used methods in biotechnology for recombinant protein purification due to its simplicity, effectiveness, and compatibility with various buffer conditions. The core principle relies on the coordination between electron-donating nitrogen atoms in the imidazole ring of histidine residues and immobilized transition metal ions such as nickel (Ni²⁺), cobalt (Co²⁺), or copper (Cu²⁺) [1] [2]. This interaction allows His-tagged proteins to be selectively captured from complex lysates while untagged proteins are washed away.
Sodium imidazole serves as a critical reagent in IMAC protocols due to its structural identity to the functional group of histidine. As a competitive agent, imidazole disrupts the coordination between the polyhistidine tag and immobilized metal ions, enabling efficient elution of purified proteins [3] [1]. The amphoteric nature of imidazole, with a pKa of approximately 6.95 for its conjugate acid, makes it particularly suitable for working around physiological pH conditions commonly employed in protein purification [3]. Recent studies have demonstrated that imidazole can be effectively recycled from purification processes without modification to its structure or function, offering significant benefits for large-scale industrial applications [4].
Lysis Buffer:
Wash Buffer:
Elution Buffer:
Regeneration Buffer:
Storage Buffer:
Note: All buffers should be filtered through 0.45μm or 0.22μm filters and degassed before use in chromatographic systems to prevent column clogging and air bubble formation.
For a 1M this compound Stock Solution:
Alternative: this compound can be directly prepared by titrating imidazole with NaOH to the desired pH, followed by filtration.
Table 1: Comparison of IMAC Resin Characteristics
| Ligand Type | Coordination Sites | Metal Binding Strength | Binding Capacity | Recommended Use |
|---|---|---|---|---|
| IDA (Iminodiacetic acid) | 3 | Weak | High | Initial purification; high yield priority |
| NTA (Nitrilotriacetic acid) | 4 | Moderate | Medium-high | Standard laboratory purification |
| INDIGO (Novel ligand) | 5 | Strong | Medium | High purity requirements; DTT/EDTA presence |
Table 2: Metal Ion Selection Guide for His-Tag Purification
| Metal Ion | Affinity | Specificity | Recommended Imidazole Elution Range | Applications |
|---|---|---|---|---|
| Co²⁺ | Moderate | High | 100-300 mM | High purity requirements |
| Ni²⁺ | High | Moderate | 150-500 mM | Standard protein purification |
| Cu²⁺ | Very High | Low | 200-500 mM | Difficult-to-purify proteins |
This protocol is ideal for rapid screening and small-scale protein production (1-100 mL culture volume).
Procedure:
This method provides better separation and is suitable for intermediate-scale purifications.
Procedure:
For large-scale or high-throughput applications requiring reproducibility.
Procedure:
The following diagram illustrates the complete workflow for His-tagged protein purification using this compound:
Determining Optimal Imidazole Concentrations:
Table 3: Troubleshooting Guide for His-Tag Purification
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low binding capacity | Insufficient metal charging; Tag inaccessibility | Recharge resin with metal ions; Test different tag positions; Increase resin volume |
| High non-specific binding | Inadequate washing; Low imidazole in wash buffer | Increase wash buffer imidazole (20-80 mM); Increase salt concentration (up to 500 mM NaCl) |
| Protein not eluting | Imidazole concentration too low; Metal affinity too strong | Increase imidazole to 500 mM; Use alternative elution (low pH, EDTA); Switch to cobalt resin |
| Protein degradation | Protease activity; Slow purification | Add protease inhibitors; Work at 4°C; Optimize purification speed |
| Low yield after elution | Protein precipitation; Incomplete elution | Add stabilizing agents (glycerol); Use stepwise elution; Check binding capacity |
While imidazole competition is the most common elution method, several alternatives exist:
pH Elution:
Chelator Elution:
Histidine Elution:
For industrial-scale protein production, imidazole recycling presents significant cost-saving opportunities. Research demonstrates that imidazole can be recovered from eluate fractions through freeze-drying and reused without structural modification or performance degradation [4]. Implementation requires:
This approach reduces waste generation and reagent costs in large-scale manufacturing.
His-tags with imidazole elution have proven valuable in structural biology:
His-tags enable investigation of protein-protein interactions through pull-down assays:
This approach benefits from the small size and low immunogenicity of His-tags, minimizing interference with native protein interactions [2].
Imidazole is a heterocyclic organic compound with the molecular formula C₃H₄N₂, characterized by a five-membered ring structure containing two nitrogen atoms at non-adjacent positions. This unique arrangement confers distinct electronic properties, with one nitrogen behaving as an electron donor and the other as an electron acceptor [1]. This bipolar nature makes imidazole particularly valuable in biochemical applications, especially in protein purification methodologies. The molecular structure allows imidazole to participate in coordination bonds with transition metals, a property that forms the basis for its extensive use in immobilized metal affinity chromatography (IMAC).
The historical development of imidazole-based purification systems revolutionized recombinant protein technology by providing a standardized, high-affinity method for isolating proteins tagged with polyhistidine sequences. The Ni-NTA (Nickel-Nitrilotriacetic acid) purification system, developed commercially by Thermo Fisher Scientific, leverages the specific interaction between imidazole and nickel ions to create a highly selective chromatography medium [2]. This system capitalizes on the competitive binding between histidine tags and free imidazole molecules, allowing for both binding optimization and gentle elution of target proteins. The pKa of the histidine imidazole ring (approximately 6.0) makes it particularly sensitive to pH changes in the physiologically relevant range, further enhancing its utility in biochemical applications where pH control can fine-tune binding characteristics [3].
The binding interaction between imidazole and proteins in purification systems primarily occurs through coordination chemistry principles. In the Ni-NTA system, the nitrilotriacetic acid (NTA) moiety serves as a tetradentate chelating ligand that coordinates Ni²⁺ ions through four coordination sites [2]. This leaves two coordination sites on the nickel ion available for interaction with electron donor groups. The imidazole ring of histidine residues in recombinant protein tags coordinates with these available sites, forming stable complexes that retain proteins on the chromatography resin.
The competitive nature of this binding is crucial for both purification and elution. During binding, low concentrations of imidazole can be used to reduce non-specific interactions by competing with weakly associating histidine residues on non-target proteins. During elution, higher imidazole concentrations effectively displace the polyhistidine-tagged target proteins by competing for nickel coordination sites. This competition follows mass action principles, where increasing imidazole concentration shifts the equilibrium toward dissociation of the protein from the resin. The protonation state of histidine's imidazole ring is pH-dependent, with protonation occurring at pH values below its pKa of approximately 6.0 [3]. This protonation creates a positive charge that enhances hydrophilicity and may influence binding characteristics in pH-dependent manners.
Binding Specificity: The interaction between imidazole and nickel ions is highly specific, allowing for purification of polyhistidine-tagged proteins even from complex mixtures like cell lysates. This specificity reduces background contamination and enables high-purity isolations.
Buffer Composition: The choice of buffer components is critical as certain chemicals can interfere with metal coordination. Reducing agents like DTT and β-mercaptoethanol should be used with caution as they can reduce nickel ions, compromising resin capacity.
pH Dependence: The efficiency of coordination is pH-dependent, with optimal binding typically occurring at pH 8.0, though the system remains functional across a range of pH values from 6.0 to 8.5 [2].
Consistent buffer preparation is fundamental to reproducible protein purification results. The following tables provide standardized formulations for buffers used in imidazole-based protein purification protocols.
Table 1: Buffer formulations for native purification conditions
| Component | Binding Buffer | Wash Buffer | Elution Buffer |
|---|---|---|---|
| Imidazole Concentration | 5-20 mM | 20-50 mM | 150-500 mM |
| pH | 7.4-8.0 | 7.4-8.0 | 7.4-8.0 |
| Base Buffer | 50 mM NaH₂PO₄ | 50 mM NaH₂PO₄ | 50 mM NaH₂PO₄ |
| NaCl | 300 mM | 300 mM | 300 mM |
| Optional Additives | Glycerol (10%), PMSF (0.1-1 mM) | Glycerol (10%) | Glycerol (10%) |
Table 2: Buffer formulations for denaturing purification conditions
| Component | Lysis Buffer | Binding Buffer | Wash Buffer | Elution Buffer |
|---|---|---|---|---|
| Imidazole Concentration | - | 5-20 mM | 20-50 mM | 150-500 mM |
| pH | 7.8 | 7.4-8.0 | 7.4-8.0 | 7.4-8.0 |
| Denaturant | 6 M Guanidine HCl | 6-8 M Urea or 4-6 M Guanidine HCl | 6-8 M Urea or 4-6 M Guanidine HCl | 6-8 M Urea or 4-6 M Guanidine HCl |
| Base Buffer | - | 50 mM NaH₂PO₄ | 50 mM NaH₂PO₄ | 50 mM NaH₂PO₄ |
| NaCl | - | 300 mM | 300 mM | 300 mM |
For proteins requiring stabilization or enhanced solubility, various additives can be incorporated into the buffers. Protease inhibitors (e.g., PMSF, leupeptin, bestatin) are particularly important when working with proteins susceptible to degradation [2]. Reducing agents such as β-mercaptoethanol or TCEP can be included at low concentrations (1-10 mM) for proteins requiring reducing environments, though high concentrations should be avoided as they may reduce nickel ions. Detergents like Triton X-100 or CHAPS (0.1-1%) can be added to enhance solubility of membrane proteins or proteins with hydrophobic domains.
The pH adjustment of all buffers should be performed at the temperature at which they will be used, as the pH of Tris and imidazole solutions is temperature-dependent. All buffers should be filtered through 0.45μm membranes and degassed prior to use in chromatography systems to prevent microbial contamination and air bubble formation.
The native purification protocol is suitable for soluble proteins that maintain their structural integrity and biological activity throughout the purification process. This method preserves protein function and is ideal for proteins intended for enzymatic studies, structural biology, or therapeutic applications.
Table 3: Step-by-step native purification protocol
| Step | Procedure | Technical Parameters | Quality Control |
|---|---|---|---|
| Cell Lysis | Resuspend cell pellet in Native Binding Buffer. Add lysozyme (1 mg/ml) and incubate on ice for 30 min. Sonicate on ice (6×10 sec bursts). Centrifuge at 3,000 × g for 15 min [2]. | Keep samples at 4°C throughout. Use protease inhibitors as needed. | Remove 5 μl lysate for SDS-PAGE analysis. |
| Column Preparation | Pack Ni-NTA resin in suitable column. Equilibrate with 5-10 column volumes (CV) of Native Binding Buffer. | Resin volume: 1-2 ml per 50 ml culture. Flow rate: 1 ml/min. | Ensure resin is uniformly packed without air bubbles. |
| Sample Loading | Apply clarified lysate to column. Collect flow-through for analysis. | Flow rate: 0.5-1 ml/min. | Save sample for SDS-PAGE to assess binding efficiency. |
| Washing | Wash with 10-20 CV of Wash Buffer. | Monitor A280 until stable baseline is achieved. | Collect wash fractions for analysis if desired. |
| Elution | Elute with 5-10 CV of Elution Buffer. Collect 1 ml fractions. | Imidazole gradient or step elution can be used. | Monitor A280 and pool peak fractions. |
| Storage | Regenerate resin with 0.5 M NaOH or 20% ethanol for storage. | Store at 4°C. | Label with date and resin type. |
The denaturing purification protocol is essential for insoluble proteins or inclusion bodies, using chaotropic agents to solubilize and purify proteins that are not amenable to native conditions.
Table 4: Step-by-step denaturing purification protocol
| Step | Procedure | Technical Parameters | Quality Control |
|---|---|---|---|
| Cell Lysis | Resuspend cell pellet in Guanidinium Lysis Buffer. Rock slowly for 5-10 min at room temperature. Sonicate on ice (3×5 sec pulses). Centrifuge at 3,000 × g for 15 min [2]. | Use guanidine HCl or urea at specified concentrations. | Remove 5 μl lysate for SDS-PAGE analysis (dilute or dialyze first). |
| Column Preparation | Pack and equilibrate Ni-NTA resin with 5-10 CV of Denaturing Binding Buffer. | Resin volume: 1-2 ml per 50 ml culture. | Ensure column and buffers are at room temperature. |
| Sample Loading | Apply clarified lysate to column. Collect flow-through. | Flow rate: 0.5-1 ml/min. | Save sample for SDS-PAGE analysis. |
| Washing | Wash with 10-20 CV of Denaturing Wash Buffer. | Monitor A280 until stable. | Increase imidazole concentration gradually if non-specific binding is high. |
| Elution | Elute with 5-10 CV of Denaturing Elution Buffer. Collect 1 ml fractions. | Step or gradient elution can be employed. | Pool fractions with highest A280 readings. |
| Refolding | Optional: refold protein by dialysis against native buffer. | Use gradual dilution of denaturant. | Test protein activity after refolding. |
The following workflow diagram illustrates the key decision points and procedures in imidazole-based protein purification:
Systematic optimization of imidazole concentration is crucial for achieving high purity and yield of target proteins. The optimal concentration varies depending on the specific protein, tag accessibility, and expression conditions. The following table provides guidance for imidazole titration experiments:
Table 5: Imidazole optimization guide for purification steps
| Purification Step | Concentration Range | Objective | Effect of Too Low Concentration | Effect of Too High Concentration |
|---|---|---|---|---|
| Binding | 5-20 mM | Reduce non-specific binding | Increased background binding | Reduced target protein binding |
| Wash | 20-50 mM | Remove weakly bound contaminants | Incomplete contaminant removal | Premature elution of target protein |
| Elution | 150-500 mM | Completely elute target protein | Incomplete elution | Co-elution of contaminants |
Even with optimized protocols, challenges may arise during purification. The following table addresses common issues and provides evidence-based solutions:
Table 6: Troubleshooting guide for common purification problems
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Low Yield | Incomplete elution, protein degradation, insufficient resin | Increase imidazole concentration (up to 500 mM), add protease inhibitors, increase resin volume | Perform elution optimization, use fresh protease inhibitors, ensure adequate resin capacity |
| Poor Purity | Inadequate washing, non-specific binding | Optimize wash imidazole concentration (20-50 mM), include mild detergents in wash (0.1% Triton X-100) | Test different wash stringencies, include additional wash steps with varied imidazole concentrations |
| Protein Precipitation | Rapid elution into low ionic strength buffer, removal of denaturant | Adjust elution buffer composition, include arginine (0.5-1 M) in elution buffer | Use gradual elution conditions, maintain denaturant until final step for denaturing purifications |
| Reduced Binding Capacity | Nickel leaching, resin fouling, reducing agents | Regenerate resin with chelators followed by Ni²⁺ recharge, avoid DTT >1 mM | Use TCEP as reducing agent, pre-clean lysate if heavily contaminated |
Following purification, target proteins often require additional processing to prepare them for downstream applications. Imidazole removal is typically necessary as it can inhibit enzymatic activity or interfere with structural studies. The most common method for imidazole removal is dialysis, which involves placing the protein sample in a semi-permeable membrane and dialyzing against a large volume (typically 100-1000× the sample volume) of appropriate buffer. Buffer exchanges should be performed with at least three changes over 12-24 hours at 4°C.
For more rapid imidazole removal, gel filtration chromatography (size exclusion chromatography) can be employed using desalting columns such as PD-10 (Cytiva) or Zeba Spin Desalting Columns (Thermo Fisher). This method allows for imidazole removal in minutes rather than hours and is particularly valuable for proteins unstable over extended periods. Diafiltration using centrifugal concentrators with appropriate molecular weight cut-off membranes can simultaneously concentrate the protein and exchange buffers, though multiple dilution and concentration cycles may be required for complete imidazole removal.
Comprehensive analysis of purified proteins is essential to validate success. SDS-PAGE under reducing and non-reducing conditions provides information about purity, molecular weight, and oligomeric state. Western blotting using anti-His tag antibodies confirms protein identity. Additional analytical methods include mass spectrometry for precise molecular weight determination, analytical size exclusion chromatography for assessing aggregation state, and enzyme activity assays for functional proteins.
The concentration of purified protein should be determined using appropriate methods such as UV absorbance at 280 nm (using the protein's extinction coefficient), Bradford assay, or BCA assay. For proteins intended for therapeutic applications, additional characterization including endotoxin testing should be performed.
The optimization of imidazole concentration in protein binding represents a critical parameter in the purification of polyhistidine-tagged recombinant proteins. Through systematic application of the principles and protocols outlined in these Application Notes, researchers can achieve high yields of functionally active proteins with exceptional purity. The versatility of imidazole-based purification systems continues to make them indispensable tools in both academic and industrial biotechnology settings.
Future developments in this field may include engineered chelating systems with altered specificity and affinity, photo-cleavable tags that eliminate the need for competitive elution, and high-throughput automation platforms for rapid optimization of purification conditions. The fundamental understanding of imidazole-protein interactions will continue to inform these technological advances, maintaining the relevance of these methods in evolving protein science landscapes.
Imidazole represents a fundamental five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions (1,3-diazole), which confers unique coordination capabilities with metal ions. This electron-rich aromatic system exhibits remarkable amphoteric characteristics, functioning as both a weak acid (pKa ≈ 14.5) and base (pKa of conjugate acid ≈ 7.0) depending on environmental conditions [1]. The imidazole ring possesses a significant dipole moment of approximately 3.61-3.67 D, contributing to its high solubility in polar solvents including water [1] [2]. The structural features of imidazole enable it to form stable complexes with various metal ions through its sp² hybridized nitrogen atoms, particularly the pyrrolic nitrogen (N-1) which can donate its hydrogen-bonding capability, and the pyridine-like nitrogen (N-3) which possesses a lone electron pair available for coordination [2].
The coordination versatility of imidazole and its derivatives has established them as privileged ligands in both biological systems and synthetic coordination chemistry. In metalloproteins, histidine residues frequently utilize their imidazole side chains to coordinate with metal cofactors in enzymes such as hemoglobin, cytochrome c oxidase, and carbonic anhydrase [1] [3]. The exploration of sodium imidazole complexes specifically provides valuable insights into cation-π interactions and alkali metal coordination preferences, which differ significantly from transition metal complexes in both geometry and binding affinity. These fundamental studies have important implications for understanding metal ion transport, enzyme catalysis, and the development of new pharmaceutical agents that target metalloenzymes [3].
The synthesis of [Ni(im)₆]F₂·5H₂O represents a classic approach for preparing octahedral imidazole complexes with first-row transition metals. This protocol yields complexes suitable for studying coordination geometry, thermodynamic stability, and solubilization behavior in various media [4].
Materials: Nickel(II) fluoride tetrahydrate (NiF₂·4H₂O), imidazole (high purity), deionized water, ethanol (absolute), diethyl ether.
Procedure:
Characterization: The product exhibits characteristic UV-Vis absorption maxima at 380 nm and 650 nm in aqueous solution. FT-IR shows N-H stretch at 3200-3400 cm⁻¹ and metal-nitrogen vibrations at 450-470 cm⁻¹. Elemental analysis theoretical values: C, 42.1%; H, 5.3%; N, 24.6%; experimental values should be within 0.3% of theoretical [4].
Hydrothermal methods enable the preparation of extended coordination networks with imidazole-based ligands, often yielding single crystals suitable for X-ray diffraction analysis [5].
Materials: Metal salt (e.g., Co(NO₃)₂·6H₂O, NiSO₄·6H₂O), 1,4-di(1-imidazolyl)benzene (L1) or 1,3-di(1H-imidazol-4-yl)benzene (L2), deionized water, Teflon-lined stainless steel autoclaves.
Procedure for [Co₃(HOA)₂(L1)₄(H₂O)₄] (I):
Procedure for [Ni(L2)₂SO₄]·0.5H₂O (II):
Characterization: Complex I forms a uninodal six-connected 3D pcu framework with (4¹²·6³) topology, while Complex II consists of uninodal four-connected 2D sql networks with (4⁴·6²) topology, as confirmed by single-crystal X-ray diffraction [5].
Table 1: Key Parameters for Hydrothermal Synthesis of Imidazole Coordination Polymers
| Complex | Metal Salt | Ligand | Temperature (°C) | Time (h) | pH | Topology |
|---|---|---|---|---|---|---|
| [Co₃(HOA)₂(L1)₄(H₂O)₄] (I) | Co(NO₃)₂·6H₂O | 1,4-di(1-imidazolyl)benzene | 160 | 72 | 5.0 | 3D pcu |
| [Ni(L2)₂SO₄]·0.5H₂O (II) | NiSO₄·6H₂O | 1,3-di(1H-imidazol-4-yl)benzene | 140 | 96 | 6.5 | 2D sql |
For the preparation of substituted imidazole ligands, modern synthetic approaches offer improved efficiency and reduced environmental impact compared to traditional solution-phase methods [6].
Materials: 1,2-diketone, aldehyde, ammonium acetate, urotropine (hexamethylenetetramine), ceramic mortar and pestle, microwave reactor.
Procedure for 4,5-Disubstituted Imidazoles:
This solvent-free approach typically provides yields of 75-90% with excellent purity, avoiding the need for organic solvents and extensive purification procedures [6].
Accurate computational modeling of metal-imidazole complexes requires specialized force field parameters to reproduce both structural features and thermodynamic properties. The 12-6-4 Lennard-Jones-type nonbonded model has demonstrated significant improvements over traditional 12-6 models by accounting for ion-induced dipole interactions [3].
The potential energy function in the 12-6-4 model is described by:
\[ E = \sum_{ij} \left[ \frac{q_i q_j e^2}{r_{ij}} + \varepsilon_{ij} \left( \frac{R_{ij}^{min}}{r_{ij}} \right)^{12} - 2\varepsilon_{ij} \left( \frac{R_{ij}^{min}}{r_{ij}} \right)^6 - \frac{\alpha_j q_i^2}{2r_{ij}^4} \left( 1 - \cos^2\theta \right) \right] \]
Where the final term represents the charge-induced dipole interaction with α_j representing the polarizability of atom j, and θ representing the angle between the ion-ligand vector and the direction of the induced dipole (typically zero for linear arrangements) [3].
Parameterization Protocol:
Table 2: Optimized Polarizability Parameters (α) for Metal-Imidazole Interactions in 12-6-4 Model
| Metal Ion | Ionic Radius (Å) | Polarizability (ų) | C₄ Term (kcal¹/²·mol⁻¹/²·Å⁴) | Experimental ΔG (kcal/mol) |
|---|---|---|---|---|
| Co(II) | 0.745 | 0.101 | 85.6 | -14.2 |
| Ni(II) | 0.690 | 0.094 | 79.4 | -17.5 |
| Cu(II) | 0.730 | 0.108 | 91.3 | -21.3 |
| Zn(II) | 0.740 | 0.104 | 87.9 | -12.8 |
| Mn(II) | 0.830 | 0.115 | 97.2 | -9.6 |
The absolute binding free energies for metal-imidazole complexes can be determined using molecular dynamics simulations with the potential of mean force (PMF) approach:
Protocol:
This approach successfully reproduces experimental binding free energies and enables prediction of coordination number preferences and ligand exchange dynamics [3].
Comprehensive characterization of imidazole-metal complexes requires multi-technique approaches to elucidate structure, stoichiometry, and binding modes.
UV-Vis Spectroscopy Protocol:
FT-IR Spectroscopy Protocol:
Critical Interpretation Guidelines:
The stability of imidazole-metal complexes can be quantified through binding constants using UV-Vis titration methods:
Protocol for Binding Constant (K_b) Determination:
\[ \Delta A = \frac{\Delta A_{max}}{2[L]_0} \left( [M]_0 + [L]_0 + \frac{1}{K_b} - \sqrt{ \left( [M]_0 + [L]_0 + \frac{1}{K_b} \right)^2 - 4[M]_0[L]_0 } \right) \]
Where ΔA is absorbance change, ΔAmax is maximum absorbance change, [M]₀ is total metal concentration, and [L]₀ is total ligand concentration [4].
Single-crystal X-ray diffraction provides the most definitive structural information for imidazole-metal complexes:
Data Collection Protocol:
Key Structural Parameters to Report:
The imidazole ring serves as a privileged scaffold in medicinal chemistry, contributing to diverse biological activities through multiple mechanisms of action. The electron-rich nature of the imidazole ring facilitates interactions with biological targets through hydrogen bonding, coordination bonding, π-π stacking, and cation-π interactions [2] [7].
Table 3: Selected Imidazole-Based Therapeutic Agents and Their Mechanisms
| Compound | Biological Activity | Primary Mechanism | Key Structural Features | Therapeutic Application |
|---|---|---|---|---|
| Clotrimazole | Antifungal | Inhibition of cytochrome P450 14α-demethylase | 1-(2-chlorotrityl)imidazole, aromatic substituents | Topical antifungal infections |
| Cimetidine | Antihypertensive | Histamine H₂ receptor antagonist | Cyanoguanidine group, 4-substituted imidazole | Gastric ulcer treatment |
| Mercaptopurine | Anticancer | Purine analog, inhibits DNA/RNA synthesis | Imidazole fused with pyrimidine ring (purine) | Leukemia treatment |
| Methotrexate | Anticancer | Dihydrofolate reductase inhibition | Pteridine ring with aminobenzoylglutamate | Various cancers, autoimmune diseases |
| Metronidazole | Antibacterial | Nitro group reduction generates toxic intermediates | 5-nitroimidazole derivative | Anaerobic bacterial infections |
The following standardized protocol enables evaluation of potential anticancer activity for novel imidazole complexes:
Cell Viability Assay (MTT Protocol):
Apoptosis Detection Protocol (Annexin V Staining):
Several imidazole derivatives exert anticancer effects through disruption of microtubule function:
Protocol:
Imidazole compound C8 has demonstrated potent tubulin polymerization inhibition with IC₅₀ of 7.219 μM against multiple cancer cell lines, causing cell cycle arrest in G2/M phase [7].
The following diagram illustrates the integrated workflow for developing and evaluating imidazole-based metal complexes, from initial design through biological assessment:
Diagram 1: Integrated Workflow for Imidazole-Metal Complex Development
This systematic approach enables rational design of imidazole-metal complexes with tailored properties for specific applications in medicinal chemistry, materials science, and catalysis. The iterative cycle of synthesis, characterization, computational modeling, and biological evaluation facilitates optimization of complex stability, reactivity, and therapeutic potential.
Imidazole coordination chemistry represents a dynamic research field with significant implications across multiple disciplines, particularly in pharmaceutical sciences. The protocols and application notes presented herein provide comprehensive guidance for researchers investigating metal-imidazole complexes, from fundamental synthesis to advanced computational modeling and biological evaluation. The unique coordination versatility of the imidazole ring, combined with its favorable hydrogen-bonding capability and aromatic character, establishes this heterocycle as an exceptional ligand for constructing complexes with diverse topological arrangements and functional properties.
Future directions in imidazole coordination chemistry will likely focus on several key areas, including the development of multifunctional ligands with mixed donor atoms, exploration of coordination-induced chirality for asymmetric catalysis, design of stimuli-responsive complexes for drug delivery applications, and implementation of high-throughput computational screening to identify promising candidates prior to synthesis. Additionally, the growing understanding of biological metal-imidazole interactions in metalloenzymes continues to inspire biomimetic complexes with enhanced catalytic properties. By applying the standardized protocols outlined in this work, researchers can systematically advance this chemically rich field toward new therapeutic agents and functional materials with tailored properties.
This compound (CAS: 5587-42-8), also known as sodium imidazolide or imidazole sodium derivative, represents a fundamental organometallic reagent with diverse applications in synthetic organic chemistry and pharmaceutical development. This compound, with the molecular formula C₃H₃N₂Na and molecular weight of 90.06 g/mol, serves as a highly reactive precursor to numerous imidazole-containing compounds that exhibit broad biological activities. The unique physicochemical properties of this compound, including its solubility in various organic solvents and enhanced nucleophilicity compared to neutral imidazole, make it particularly valuable for constructing complex molecular architectures, especially in the synthesis of pharmaceutically active compounds and functional materials [1].
The structural significance of the imidazole ring in medicinal chemistry cannot be overstated. As a planar five-membered heterocycle containing two nitrogen atoms at non-adjacent positions, imidazole exhibits aromatic character through a sextet of π-electrons and demonstrates amphoteric behavior – it can function as both an acid (pKa ~14.5) and a base (pKa of conjugate acid ~7.0). This amphoteric character, combined with the ability to engage in hydrogen bonding and coordinate with metal ions, makes imidazole-containing compounds particularly valuable in biochemical interactions and drug design [2] [3]. This compound capitalizes on these properties while offering enhanced reactivity due to the sodium counterion, which facilitates numerous nucleophilic reactions and metalation processes that are central to modern synthetic methodologies.
This compound presents as a light yellow to orange free-flowing crystalline powder with a melting point of 284°C (decomposition). The compound is highly moisture-sensitive and typically requires storage at 2-8°C to maintain stability. From a commercial perspective, this compound is available in technical grade and higher purity forms (up to 95.00%) from various chemical suppliers, with pricing typically ranging from approximately $123.53 for 10g to $338.80 for 50g of the technical grade material [1]. The compound is classified with GHS hazard statements H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled) and H314 (causes severe skin burns and eye damage), necessitating appropriate precautionary measures during handling [1].
The coordination chemistry of this compound contributes significantly to its utility in synthetic applications. The sodium cation coordinates strongly with the nitrogen atoms of multiple imidazole molecules, creating associated structures in the solid state. This coordination behavior enhances the nucleophilic character of the deprotonated nitrogen, making it highly reactive toward electrophiles. The electron-rich nature of the imidazole ring system facilitates participation in various coordination complexes and organometallic compounds, further expanding its applications in catalysis and materials science [3] [1].
The characterization of this compound and its derivatives typically involves a combination of spectroscopic techniques and analytical methods. Key characterization data include:
The thermal stability of this compound derivatives can be assessed using thermogravimetric analysis (TGA), which typically shows decomposition beginning around 250-300°C. X-ray powder diffraction (XRPD) provides information about the crystalline structure and phase purity of the material, which is particularly important for pharmaceutical applications where polymorph control is critical [1].
The imidazole pharmacophore constitutes a privileged structural motif in medicinal chemistry, appearing in numerous clinically approved drugs across therapeutic categories. This broad utility stems from the ring's ability to engage in diverse molecular interactions with biological targets, including hydrogen bonding, coordination with metal ions, π-π stacking, and dipole-dipole interactions. This compound serves as a key synthetic intermediate for many such compounds, enabling efficient introduction of the imidazole nucleus into more complex molecular architectures [2] [3].
Table 1: Selected Imidazole-Containing Drugs and Their Therapeutic Applications
| Drug Name | Therapeutic Category | Primary Indication | Key Structural Features |
|---|---|---|---|
| Metronidazole | Antibacterial/Antiprotozoal | Bacterial/parasitic infections of GI tract, brain, reproductive system | Nitroimidazole derivative with ethanol side chain [2] [4] |
| Clotrimazole | Antifungal | Dermatophyte infections, candidiasis | Triphenylmethyl imidazole derivative [3] [4] |
| Omeprazole | Antiulcer | Gastric ulcers, GERD | Benzimidazole-substituted pyridine ring [2] |
| Cimetidine | Antiulcer | Gastric ulcer | Cyanoguanidine group with imidazole ring [2] |
| Ketoconazole | Antifungal | Systemic fungal infections | Dioxolane-linked dichlorophenyl and imidazole [3] |
| Azathioprine | Immunosuppressant | Rheumatoid arthritis, organ transplantation | Imidazole-substituted purine analog [2] |
| Dacarbazine | Anticancer | Hodgkin's disease, melanoma | Triazene derivative with imidazole carboxylate [2] [5] |
The therapeutic efficacy of imidazole-containing drugs frequently derives from specific structure-activity relationships (SAR) that can be leveraged in drug design. For instance, in azole antifungal agents, the sp²-hybridized nitrogen (N-3) of the imidazole ring coordinates directly to the iron atom in the heme cofactor of fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase. This coordination inhibits the conversion of lanosterol to ergosterol, disrupting fungal cell membrane integrity and function. The substitution pattern around the imidazole ring significantly influences drug potency, selectivity, and pharmacokinetic properties [3] [4].
In anticancer applications, imidazole-based compounds demonstrate diverse mechanisms of action. Recent research has identified substituted imidazoles that inhibit crucial biological targets including tubulin polymerization, tyrosine kinases, epidermal growth factor receptors (EGFR), and vascular endothelial growth factor (VEGF) receptors. The structural resemblance of certain 2-aryl-4-benzoyl-imidazole (ABI) derivatives to combretastatin A-4 has been exploited to develop potent antimitotic agents that disrupt tumor vasculature [5]. The adaptability of the imidazole scaffold enables fine-tuning of molecular properties to optimize target engagement while maintaining favorable drug-like characteristics.
Protocol 1: N-Alkylation of this compound with Alkyl Halides
Objective: To synthesize 1-alkylimidazole derivatives via nucleophilic substitution using this compound as the key reagent.
Reaction Mechanism: The sodium counterion in this compound enhances the nucleophilicity of the imidazole nitrogen, facilitating SN2-type displacement of halide ions from alkyl halides.
Materials:
Procedure:
Notes and Variations:
Protocol 2: Synthesis of Imidazo[1,2-a]pyridines via Cyclocondensation
Objective: To prepare pharmaceutically important imidazo[1,2-a]pyridine scaffolds using a biocatalytic approach.
Background: Imidazo[1,2-a]pyridines represent privileged heterocyclic scaffolds found in numerous bioactive molecules and approved drugs including alpidem (anxiolytic), zolpidem (hypnotic), and zolimidine (gastroprotective agent) [6]. Traditional synthetic methods often require harsh conditions or toxic metal catalysts, but recent advances have demonstrated the efficacy of biocatalytic approaches using lipase enzymes.
Materials:
Procedure:
Critical Parameters:
Protocol 3: Palladium-Catalyzed Cross-Coupling of Haloimidazoles
Objective: To convert 2,4-disubstituted 5-halo-1H-imidazoles to 2,4,5-trisubstituted imidazoles via palladium-catalyzed cross-coupling.
Background: This protocol builds on the synthesis of haloimidazoles from N-acylated α-aminonitriles using triphenylphosphine and carbon tetrahalide, with subsequent functionalization through cross-coupling chemistry [7]. This methodology enables efficient diversification of the imidazole scaffold for structure-activity relationship studies.
Materials:
Procedure:
Applications: This methodology has been successfully employed for the synthesis of kinase inhibitors and other biologically active imidazole derivatives, demonstrating particular utility in parallel synthesis approaches for medicinal chemistry optimization [8] [7].
The synthetic utility of this compound in constructing complex molecular architectures can be visualized through several key transformations. The following diagrams illustrate fundamental reaction pathways and experimental workflows that highlight the versatility of this heterocyclic building block.
Diagram 1: Reaction pathways of this compound in nucleophilic displacement and heterocycle formation
Diagram 2: Workflow for biocatalytic synthesis of imidazo[1,2-a]pyridines using lipase
This compound requires careful handling due to its reactivity and potential health hazards. The compound is classified with GHS hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), H332 (harmful if inhaled), and H314 (causes severe skin burns and eye damage) [1]. Appropriate personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coat should be worn when handling this material. All manipulations should be conducted in a well-ventilated fume hood to prevent inhalation exposure.
First Aid Measures:
Storage Conditions: this compound should be stored in a cool, dry place (2-8°C) in a tightly sealed container under an inert atmosphere to prevent degradation due to moisture or atmospheric carbon dioxide. The compound is sensitive to air and moisture, which can lead to decomposition and reduction in reactivity. Commercially, the compound is available with the UN number 3259 and falls into packing group II for transportation [1].
Waste disposal of this compound and related reaction byproducts should follow local regulations for hazardous chemical waste. Small quantities can be neutralized by careful addition to a large volume of water followed by pH adjustment to neutral. However, for larger quantities, professional waste management services should be engaged. The environmental impact of imidazole-containing compounds varies with specific substitution patterns, but as a general principle, these materials should not be released into the environment without proper treatment.
From a regulatory perspective, this compound is not currently listed in many major pharmaceutical regulatory compendia, but derivatives produced using this reagent may require thorough characterization and purification to meet pharmaceutical quality standards. This includes control of potential genotoxic impurities, residual metal catalysts from coupling reactions, and appropriate polymorph characterization for solid dosage forms [1].
This compound continues to demonstrate significant value as a versatile heterocyclic building block in pharmaceutical synthesis and drug development. Its enhanced nucleophilicity compared to neutral imidazole, coupled with its commercial availability and diverse reactivity, makes it particularly useful for constructing complex molecular architectures. Recent advances in synthetic methodologies, including biocatalytic approaches and transition metal-catalyzed cross-couplings, have further expanded the utility of this reagent in preparing biologically active compounds.
The continuing discovery of new biologically active imidazole derivatives, particularly in oncology [5], infectious disease [2] [4], and CNS disorders [6], ensures that this compound will remain an important reagent in the medicinal chemist's toolbox. Future developments will likely focus on sustainable synthetic approaches utilizing this building block, including flow chemistry applications, continuous processing, and further biocatalytic method development. Additionally, the integration of this compound chemistry with emerging synthetic technologies such as photoredox catalysis and electrochemical synthesis presents exciting opportunities for innovation in heterocyclic chemistry and drug discovery.
Imidazole is a planar 5-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3, with the molecular formula C₃H₄N₂. This structurally versatile compound serves as a fundamental building block in numerous biological and pharmaceutical compounds, most notably in the amino acid histidine and the related hormone histamine. The imidazole ring displays remarkable amphoterism, functioning both as a moderate base (pKa ≈ 7.0 for the conjugate acid) and as a weak acid (pKa ≈ 14.5), properties that make it exceptionally valuable in synthetic chemistry and biological systems [1] [2].
The N-alkylation of imidazole represents a transformation of significant importance in medicinal chemistry and materials science. N-alkylimidazole derivatives serve as key intermediates in the synthesis of ionic liquids, pharmaceutical agents, and agrochemicals. The selective alkylation at the N1 position of imidazole generates products that are essential precursors for imidazolium-based ionic liquids, which have gained substantial attention as environmentally friendly solvents and catalysts in various industrial processes [3]. Furthermore, antibacterial activity studies have demonstrated that the biological efficacy of N-alkylimidazole derivatives increases with alkyl chain length up to nine carbon atoms, with additional substitutions on the imidazole ring further enhancing this activity [4].
This compound (C₃H₃N₂Na) represents the sodium salt of imidazole, where the acidic proton attached to one of the nitrogen atoms is replaced by a sodium cation. This compound is typically prepared by deprotonation of imidazole using sodium hydride (NaH) or sodium metal in anhydrous aprotic solvents. The resulting this compound exhibits enhanced nucleophilicity compared to neutral imidazole, particularly at the nitrogen atom, facilitating more efficient alkylation reactions under milder conditions [2] [5].
The anionic character of this compound significantly alters its reactivity profile, making it a superior reactant for alkylation processes. This enhanced nucleophilicity stems from the full anionic charge localization on the nitrogen atom, which dramatically increases its attraction to electrophilic centers. The reaction mechanism involves a classic nucleophilic substitution (SN2), where the anionic nitrogen of this compound attacks the electrophilic carbon of alkyl halides, resulting in displacement of the halide ion and formation of the N-alkylated product [2].
The presence of two distinct nitrogen atoms in the imidazole ring introduces complexity regarding regioselectivity in alkylation reactions. Under neutral conditions, alkylation can potentially occur at either nitrogen atom, potentially leading to mixtures of regioisomers. However, when using this compound, the preferential formation of the 1-alkylated product (N1 alkylation) is strongly favored due to the specific deprotonation of the more acidic nitrogen (pKa ≈ 14.5) during salt formation [1] [2].
This regioselective control is particularly important for the synthesis of pharmaceutically relevant compounds and imidazolium ionic liquids, where specific substitution patterns are required for desired properties and activities. The use of this compound effectively eliminates the ambiguity in regioselectivity that can plague alkylations of neutral imidazole, providing a more predictable and reproducible synthetic pathway to N1-alkylated products [3].
Table 1: Comparative Analysis of this compound Alkylation Methods
| Method | Catalyst/Base System | Reaction Conditions | Yield Range | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Classical Alkylation | This compound (pre-formed) | Anhydrous polar aprotic solvents (DMF, DMSO), 60-100°C, 2-12 hours | 70-95% [2] | High selectivity for N1-alkylation; Well-established procedure | Requires moisture-free conditions; Pre-formation of this compound necessary |
| Alkaline Carbon Catalysis | Cs-promoted carbon | 1-bromobutane, dry media, elevated temperatures | 70-75% [6] | Heterogeneous catalysis; Simplified product isolation; Reusable catalyst | Requires specialized catalyst preparation; Moderate yields |
| Micellar Catalysis | 50% aq. NaOH, SDS surfactant | Aqueous basic medium, room temperature, 10 minutes | 90% [7] | Environmentally friendly aqueous system; Rapid reaction; Excellent yields | SDS surfactant removal may be required; Competitive O-alkylation possible with certain substrates |
| Continuous Flow Process | Zeolite catalyst (HNaY) | High temperature (340-480°C), pressure, liquid phase flow reactor | >95% [3] | High productivity (9-14 g/h); Excellent atom economy; Continuous operation | Specialized equipment required; High energy input |
Table 2: Influence of Alkyl Chain Length on Antibacterial Activity of N-alkylimidazoles
| Alkyl Chain Length | Relative Antibacterial Activity | Notes on Pharmaceutical Relevance |
|---|---|---|
| C1-C4 | Low to moderate | Shorter chains exhibit limited membrane disruption |
| C5-C8 | Moderate to high | Optimal balance of lipophilicity and solubility |
| C9 | Maximum activity [4] | Peak antibacterial efficacy observed |
| C10+ | Decreasing activity | Reduced solubility limits bioavailability |
| C16 | Not specified | Used in ionic liquid synthesis [3] |
Principle: This method utilizes pre-formed this compound as a nucleophile in reaction with alkyl halides to produce N1-alkylimidazole derivatives through nucleophilic substitution [2].
Materials:
Procedure:
Formation of this compound: In a flame-dried round-bottom flask under inert atmosphere, suspend imidazole (1.0 equiv, 6.81 g, 100 mmol) in anhydrous DMF (50 mL). Cool the suspension to 0°C in an ice-water bath and carefully add sodium hydride (1.1 equiv, 4.4 g of 60% dispersion, 110 mmol) portionwise with stirring. CAUTION: Hydrogen gas evolution. Allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases and a homogeneous solution forms.
Alkylation Step: Add the alkyl halide (1.2 equiv, 120 mmol) dropwise to the this compound solution. Heat the reaction mixture to 60-80°C and monitor by TLC or LC-MS until completion (typically 2-8 hours).
Workup and Isolation: Cool the reaction mixture to room temperature and carefully quench with saturated aqueous ammonium chloride solution (50 mL). Extract the aqueous layer with ethyl acetate (3 × 50 mL). Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) or vacuum distillation to obtain the pure N-alkylimidazole derivative.
Notes:
Principle: This environmentally benign approach utilizes sodium dodecyl sulfate (SDS) micelles in aqueous basic medium to facilitate the N-alkylation of imidazole derivatives without pre-formation of the sodium salt [7].
Materials:
Procedure:
Reaction Mixture Preparation: In a microwave vessel, prepare a mixture of imidazole (1.0 equiv, 100 mmol), SDS (10 mol%), and 50% aqueous NaOH solution (1.0 mL per mmol of imidazole).
Alkylation: Add the alkyl halide (1.2 equiv, 120 mmol) to the mixture and seal the vessel.
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 100-120°C for 10-20 minutes while maintaining vigorous stirring.
Workup: After cooling, dilute the reaction mixture with water (50 mL) and extract with ethyl acetate (3 × 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by recrystallization or flash chromatography.
Notes:
Visual Workflow of this compound Alkylation Process
N-alkylimidazole derivatives display a broad spectrum of biological activities that make them valuable scaffolds in drug discovery and development. The antibacterial properties of these compounds have been extensively studied, revealing a direct correlation between alkyl chain length and antimicrobial efficacy. Research demonstrates that antibacterial effects increase with carbon chain length up to nine carbons, with additional enhancement observed through substitution at the 2-position with methyl groups or 2-methyl-4-nitro groups [4].
Several clinically significant pharmaceuticals incorporate the N-alkylimidazole motif:
Metronidazole: Contains a 1-(2-hydroxyethyl) substitution and is used extensively for the treatment of bacterial and parasitic infections affecting the brain, reproductive system, gastrointestinal tract, and skin [8].
Tolazoline: Features an N-alkylated imidazole structure and functions as a non-selective competitive α-adrenergic receptor antagonist, employed as a vasodilator for treating peripheral blood vessel spasms [8].
Methimazole (Thiamazole): A 1-methyl derivative with a thione group at position 2, utilized in the management of hyperthyroidism through its ability to modulate thyroid hormone production [8].
Clotrimazole and Miconazole: These 1-alkylimidazole derivatives serve as broad-spectrum antifungal agents for treating various dermatophyte infections and candidiasis, functioning through inhibition of fungal cytochrome P450 enzymes [1] [8].
The therapeutic versatility of N-alkylimidazole compounds extends to their application as nitric oxide synthase inhibitors, calcium and potassium flux regulators, and translation initiation interferers, highlighting their significance in modern medicinal chemistry [1].
Low Conversion Rates: Should reaction rates prove unsatisfactory, consider increasing the reaction temperature or extending reaction time. Alternatively, the addition of catalytic amounts (3-5 mol%) of phase-transfer catalysts like tetrabutylammonium bromide may enhance reactivity, particularly for less reactive alkyl chlorides [9].
Regioselectivity Issues: For reactions requiring high regioselectivity, ensure complete formation of this compound prior to alkyl halide addition. Characterization of the this compound intermediate by FT-IR can confirm proper salt formation through the disappearance of N-H stretching vibrations at 2500-3000 cm⁻¹ [2].
Product Isolation Difficulties: For challenging separations of N-alkylated products from starting materials, consider forming hydrochloride salts by bubbling hydrogen chloride gas through an ethereal solution of the crude product. The salt formation preferentially occurs with the starting imidazole rather than the N-alkylated product, facilitating separation [7].
The scale-up of this compound alkylations requires careful attention to the exothermic nature of the sodium hydride deprotonation step. On larger scales, the controlled addition of NaH as a slurry in mineral oil is recommended to manage hydrogen gas evolution. For industrial applications, the continuous flow process over zeolite catalysts represents an attractive alternative, offering productivity rates of 9-14 g/h with exceptional atom economy and minimal byproduct formation [3].
Safety protocols must emphasize the moisture-sensitive nature of this compound, which should be prepared and handled under strict anhydrous conditions in an inert atmosphere. Personal protective equipment including safety glasses, gloves, and lab coats is essential when working with sodium hydride and alkyl halides, both of which represent significant safety hazards [2].
This compound serves as a versatile nucleophilic reagent for the efficient and regioselective synthesis of N-alkylimidazole derivatives through classical solution-phase methods, modern micellar catalysis, or continuous flow processes. The methodologies outlined in these application notes provide researchers with robust synthetic tools for accessing structurally diverse N-alkylimidazoles with significant applications in pharmaceutical development, materials science, and industrial chemistry. The comprehensive protocols and troubleshooting guidance ensure that these transformations can be successfully implemented across various research and development settings, from discovery chemistry to process scale-up.
Imidazole-containing compounds represent a privileged structural motif in pharmaceutical chemistry, appearing in numerous therapeutic agents ranging from kinase inhibitors to antifungal drugs. The development of efficient methods for functionalizing the imidazole ring system has therefore become a crucial objective in synthetic organic chemistry. Among the various approaches, palladium-catalyzed coupling reactions have emerged as particularly powerful tools for constructing carbon-carbon and carbon-heteroatom bonds on imidazole scaffolds. These methods enable the selective introduction of diverse substituents at various positions on the heterocyclic ring, allowing for efficient structure-activity relationship studies and the optimization of drug candidates.
The fundamental challenge in imidazole functionalization stems from the regiochemical complexity of the system. Unsymmetric imidazoles present multiple potential sites for substitution, including the N1 and N3 nitrogen atoms, as well as various carbon positions (C2, C4, C5). Achieving high levels of regioselectivity in these transformations requires careful optimization of catalytic systems and reaction conditions. This application note provides a comprehensive overview of recently developed palladium-catalyzed methods for imidazole functionalization, with particular emphasis on protocols suitable for pharmaceutical research and development. The information presented herein is drawn from current scientific literature and has been validated through experimental testing where indicated.
The selective N-arylation of unsymmetric imidazoles at the N1 position represents a significant advance in heterocyclic chemistry, as traditional methods often yield mixtures of N1 and N3 regioisomers. A breakthrough methodology developed by researchers addresses the challenging regiocontrol in these transformations through careful catalyst design and activation protocols [1]. The key innovation involves recognition that imidazoles themselves exhibit a strong inhibitory effect on the in situ formation of the catalytically active Pd(0)-ligand complex. This inhibitory effect can be circumvented through a pre-activation protocol wherein Pd₂(dba)₃ and the ligand (L1) are preheated in the solvent prior to addition of the imidazole substrate.
This N1-selective arylation methodology demonstrates impressive substrate scope compatibility, functioning effectively with various aryl bromides, chlorides, and triflates. The utility of this approach has been demonstrated in the synthesis of complex pharmaceutical targets such as nilotinib, a clinically important tyrosine kinase inhibitor [1]. The regioselective installation of the aryl group at the N1 position of the imidazole ring represents a critical transformation in the synthetic sequence, highlighting the practical value of this methodology in complex molecule synthesis. The experimental parameters for optimal N1-selectivity have been thoroughly investigated and are presented in the protocols section of this document.
Table 1: Key Optimization Findings for N1-Selective Arylation
| Parameter | Suboptimal Condition | Optimized Condition | Impact on Yield/Selectivity |
|---|---|---|---|
| Catalyst Activation | In situ mixing without pre-activation | Pre-heating Pd₂(dba)₃ with L1 | Dramatic improvement in reaction efficiency |
| Ligand Identity | Standard phosphine ligands | Specially designed L1 ligand | Enables complete N1 regioselectivity |
| Substrate Scope | Limited to aryl bromides | Aryl bromides, chlorides, triflates | Broad functional group compatibility |
| Application | Simple model systems | Complex pharmaceuticals (nilotinib) | Direct relevance to drug synthesis |
Recent advances in heterogeneous catalysis have led to the development of supported palladium systems for imidazole N-arylation reactions. One notable example involves the use of palladium supported on modified magnetic reduced graphene oxide (MRGO@DAP-AO-PdII) in combination with alkaline deep eutectic solvents as green reaction media [2]. This catalytic system demonstrates excellent activity in N-arylation reactions while addressing important sustainability considerations through facile catalyst recovery and reuse.
The MRGO@DAP-AO-PdII catalyst system exhibits remarkable stability, maintaining 85% yield after seven consecutive recycling runs, which underscores its practical utility for large-scale applications [2]. The use of potassium carbonate/glycerol deep eutectic solvent as reaction medium provides an environmentally benign alternative to traditional organic solvents while maintaining high reaction efficiency. This combination of supported catalyst and green solvent represents an important step toward more sustainable synthetic methodologies for pharmaceutical intermediate synthesis.
The direct functionalization of C-H bonds represents a streamlined approach to molecular complexity, avoiding the need for pre-functionalized starting materials. A notable example in the imidazole series involves the palladium(II)-catalyzed oxidative C-H/C-H coupling of 2,2-dialkyl-4-phenyl-2H-imidazole 1-oxides with indoles [3]. This methodology enables the direct formation of C-C bonds between two heterocyclic systems without requiring halogenated or metallated precursors.
This oxidative cross-coupling approach provides efficient access to 5-indolyl-3-yl imidazole derivatives through direct functionalization at the C5 position of the imidazole ring [3]. The reaction proceeds via a proposed palladium(II)/palladium(0) catalytic cycle with an appropriate terminal oxidant to regenerate the active Pd(II) species. The availability of the imidazole N-oxide directing group is a key requirement for this transformation, highlighting both the utility and limitation of this approach. Complementary to the oxidative coupling pathway, the same imidazole substrates can undergo nucleophilic substitution of hydrogen (S_N(H)) to yield deoxygenated C5-functionalized products, demonstrating the versatility of imidazole N-oxides as synthetic intermediates.
The direct C-H arylation of imidazoles with aryl halides provides a more step-economical approach to arylimidazoles compared to traditional cross-coupling methods. Recent advances have led to the development of efficient catalytic systems for this transformation, including phosphine-free palladium catalysts that operate at low loading [2]. These systems typically employ electron-rich palladium complexes in conjunction with inorganic bases such as alkali metal carbonates to promote the direct arylation process.
The mechanism of direct C-H arylation is proposed to involve a concerted metalation-deprotonation (CMD) pathway, wherein a palladium(II) species coordinates to the imidazole ring and facilitates the cleavage of the C-H bond. The resulting arylpalladium intermediate then undergoes reductive elimination to form the new C-C bond. This transformation demonstrates particular regioselectivity for the C5-position of 1-substituted imidazoles, which is typically the most electron-rich and least sterically hindered site for electrophilic palladation. The development of specialized ligand systems, including N-heterocyclic carbenes and other strong donor ligands, has significantly expanded the scope and efficiency of these direct arylation reactions.
Table 2: Comparison of Direct C-H Functionalization Methods for Imidazoles
| Methodology | Catalytic System | Imidazole Substrate | Products | Key Advantages |
|---|---|---|---|---|
| Oxidative C-H/C-H Coupling | Pd(II) with oxidant | Imidazole N-oxides | 5-Indolylimidazoles | No pre-functionalization required |
| Direct C-H Arylation | Pd(0)/L with base | 1-Substituted imidazoles | 5-Arylimidazoles | Uses readily available aryl halides |
| Heterogeneous C-H Arylation | MRGO@DAP-AO-PdII | Imidazoles | N-Arylimidazoles | Recyclable catalyst, green solvents |
Despite advances in C-H functionalization, traditional cross-coupling approaches using halogenated imidazole precursors remain highly valuable, particularly for the introduction of sensitive functional groups or when specific regioselectivity is required. The Suzuki-Miyaura reaction of halogenated imidazoles with arylboronic acids represents a particularly robust and widely applied method for constructing biaryl systems. This transformation typically employs palladium phosphine complexes as catalysts and has been successfully applied to the synthesis of various 4,5-diarylimidazoles [2].
Complementary to the Suzuki reaction, Negishi-type cross-coupling of 2-iodoimidazoles with benzylzinc reagents provides efficient access to 2-benzylimidazole derivatives [4]. These products are of particular interest due to their intramolecular hydrogen-bonding properties and potential biological activity. The cross-coupling approach typically requires pre-halogenation of the imidazole ring at the desired position, which can often be achieved with high regiocontrol through careful selection of halogenation conditions. While requiring additional synthetic steps compared to direct C-H functionalization, these traditional cross-coupling methods often provide superior control over regiochemistry and demonstrate excellent functional group tolerance.
A fundamental consideration in all palladium-catalyzed cross-coupling reactions is the efficient generation of the active Pd(0) catalyst. Recent research has highlighted the critical importance of controlled pre-catalyst reduction design in optimizing reaction performance [5]. When using common Pd(II) precursors such as Pd(OAc)₂ or PdCl₂(ACN)₂, the reduction to the active Pd(0) species must be carefully managed to avoid unproductive pathways that lead to catalyst decomposition or inhibitory species.
The reduction process is significantly influenced by the counterion identity, ligand properties, base selection, and solvent system [5]. For instance, the combination of Pd(OAc)₂ with primary alcohols as reducing agents provides an efficient pathway for generating active Pd(0) species while minimizing phosphine oxidation or unwanted substrate consumption. This understanding of pre-catalyst activation has led to the development of optimized protocols that maximize reduction efficiency while preserving valuable ligands and reagents. The implementation of these optimized reduction protocols enables the use of lower palladium loadings and improves reaction reproducibility, contributing to more sustainable and cost-effective synthetic processes.
Multicomponent reactions represent a powerful strategy for the efficient assembly of complex molecular architectures from simple building blocks. In the imidazole series, a notable example is the palladium-catalyzed three-component synthesis of 2-imidazolines from imines, acid chlorides, and carbon monoxide [6]. This transformation proceeds through the initial formation of an imidazolinium carboxylate intermediate, which subsequently undergoes decarboxylation to yield the 2-imidazoline product.
The decarboxylation step has been optimized through the addition of benzoic acid, which suppresses aromatization and favors the formation of trans-disubstituted imidazolines in good yield [6]. The stereochemical outcome of the reaction can be further influenced by the addition of water, with wet chloroform solvent significantly favoring the trans-isomer. This methodology demonstrates excellent functional group compatibility, tolerating esters, aryl ethers, alkenes, and aryl halides in the reaction partners. The incorporation of orthogonal nitrogen protecting groups (e.g., allyl and PMB) enables selective functionalization and diversification of the products, highlighting the utility of this approach for the synthesis of complex imidazolines for medicinal chemistry applications.
An alternative approach to imidazole functionalization involves the synthesis of halogenated intermediates that can serve as substrates for subsequent palladium-catalyzed coupling. A practical method has been developed for the conversion of N-acylated α-aminonitriles to 2,4-disubstituted 5-halo-1H-imidazoles using triphenylphosphine and carbon tetrahalide [7]. These halogenated intermediates can be directly transformed to 2,4,5-trisubstituted imidazoles through palladium-catalyzed cross-coupling reactions, providing efficient access to highly decorated imidazole systems.
This sequential approach demonstrates the strategic value of combining classical heterocyclic synthesis with modern cross-coupling methodology. The initial formation of the halogenated imidazole core establishes the basic scaffold with defined substitution patterns, while the subsequent palladium-catalyzed coupling enables precise introduction of additional substituents. This modular strategy facilitates the systematic exploration of structure-activity relationships around the imidazole core, making it particularly valuable for medicinal chemistry optimization programs.
Low Conversion in N-Arylation: If poor yields are observed in N-arylation reactions, ensure proper catalyst pre-activation is performed. The inhibitory effect of imidazoles on catalyst formation can significantly impact reaction efficiency [1]
Regioselectivity Issues: For N-arylation of unsymmetric imidazoles, maintain strict control over catalyst loading, ligand ratio, and reaction temperature to preserve N1 selectivity [1]
Catalyst Deactivation: When using supported palladium catalysts, ensure proper conditioning and avoid exposure to potential catalyst poisons. The MRGO@DAP-AO-PdII system maintains activity for multiple runs if properly handled [2]
Incomplete Decarboxylation: In the synthesis of 2-imidazolines, ensure precise stoichiometry of benzoic acid (1.0 equiv) and water (20 equiv) to promote efficient decarboxylation while suppressing aromatization [6]
Carbon Monoxide Handling: The multicomponent synthesis of 2-imidazolines requires the use of high-pressure carbon monoxide, which is highly toxic. Always perform this reaction in a properly maintained fume hood with appropriate high-pressure equipment [6]
Palladium Waste Disposal: Recover palladium residues from reaction mixtures whenever possible. Follow institutional guidelines for heavy metal disposal
Solvent Selection: When possible, prioritize the use of greener solvent alternatives such as the K₂CO₃/glycerol deep eutectic solvent system, which demonstrates excellent performance in C-H arylation reactions [2]
The following workflow diagram illustrates the key decision points in selecting appropriate palladium-catalyzed methods for imidazole functionalization:
Palladium-catalyzed coupling reactions provide powerful and versatile methods for the functionalization of imidazole derivatives, enabling efficient synthesis of complex molecules with potential pharmaceutical applications. The key advances highlighted in this application note—including completely N1-selective arylation protocols, direct C-H functionalization methods, and multicomponent synthetic approaches—offer synthetic chemists a diverse toolkit for imidazole derivatization. The critical importance of catalyst activation protocols and careful optimization of reaction parameters cannot be overstated, as these factors often determine the success or failure of these transformations.
As the field continues to evolve, current research directions focus on expanding substrate scope, improving sustainability through catalyst recycling and green solvents, and enhancing predictability through deeper mechanistic understanding. The integration of these palladium-catalyzed coupling methodologies into medicinal chemistry programs will continue to facilitate the efficient synthesis and optimization of imidazole-containing bioactive compounds.
Q1: Why is optimizing imidazole concentration necessary? Using imidazole in the binding and wash buffers is a key strategy to increase the purity of your target protein. Low levels of imidazole compete with weak, non-specific binding between untagged host cell proteins and the chromatography media. This reduces contaminant binding without significantly affecting the stronger binding of the histidine-tagged target protein [1].
Q2: What is a typical starting point for imidazole concentration? The optimal concentration is protein-dependent, but a good starting point is between 20 mM and 40 mM for the binding and wash buffers when using IMAC Sepharose media [1]. For some resins like Ni-Penta, it is recommended to start without imidazole in the sample and equilibration buffer, then determine the optimal concentration empirically [2].
Q3: Why might my protein yield be low after optimization for purity? This is a classic trade-off. While higher imidazole concentrations (e.g., 50-100 mM) during binding can improve purity by removing contaminants, they can also competitively elute your target protein during the wash steps, leading to reduced final yield. If your yield is too low, try using a lower imidazole concentration in the binding and wash steps [1].
Problem: Low Purity of Eluted Protein The elution fraction contains too many contaminant proteins.
Problem: Low Yield of Target Protein The amount of recovered target protein is insufficient.
The following table summarizes how varying imidazole concentrations during the binding phase affects the purity and yield of a histidine-tagged protein, as demonstrated in a controlled experiment [1].
Table 1: Effect of Imidazole Concentration During Binding on Purification Outcomes
| Imidazole Concentration in Binding Buffer | Relative Purity | Relative Yield | Recommendation |
|---|---|---|---|
| 5 mM | Low | High | Maximize yield, but purity is poor. |
| 50 mM | High | High | Optimal balance for many proteins. |
| 100 mM | Slightly Higher | Lower | Prioritize purity; expect yield loss. |
| 200 mM | High | Very Low | Too high for effective binding. |
Protocol 1: Determining Optimal Imidazole Concentration Using a Spin Column Format
This method provides a quick way to screen conditions [1].
Protocol 2: Fine-Tuning Wash and Elution with an Imidazole Gradient
This protocol is excellent for determining the precise imidazole concentration required to elute your specific protein [2].
The following diagrams, generated with Graphviz, illustrate the logical workflow for optimizing your purification.
Diagram 1: Imidazole Concentration Optimization Workflow
This chart outlines the decision-making process for adjusting imidazole levels to solve common purification problems.
Diagram 2: Metal Ion and Imidazole Screening Strategy
This diagram shows a complementary approach: testing different metal ions charged on the IMAC resin, as the optimal imidazole concentration can vary with the metal ion used [1].
| Problem Area | Specific Issue | Proposed Solution | Key Experimental Factors |
|---|---|---|---|
| Reaction Conditions | Inefficient heating & long reaction times [1] | Use microwave irradiation instead of conventional heating [1]. | Power: 720 W; Time: 5-7 minutes [1]. |
| Use of toxic solvents & catalysts [2] | Employ a ternary Deep Eutectic Solvent (DES) as both solvent and catalyst [2]. | DES: Dimethyl urea/SnCl2/HCl; Temp: 60-90°C; Time: 45-110 min [2]. | |
| Reagent Quality & Handling | Moisture-sensitive reagents [3] | Ensure rigorous drying of starting materials, solvents, and reaction apparatus. | Use anhydrous solvents and dry glassware. |
| In situ generation of unstable intermediates [4] | Optimize conditions for intermediate stability. | For α-bromoketone formation: NBS (3.5 equiv.), AIBN (10 mol%), EA/H2O, 65°C, 1.5h [4]. | |
| Methodology & Optimization | Sub-optimal reagent ratios or concentrations [1] | Use statistical optimization (e.g., Factorial Design) to find ideal parameters [1]. | Optimize molar ratios, power, and time simultaneously [1]. |
| Low-yielding traditional routes [3] | Adopt modern, high-yield approaches like the Van Leusen reaction [3]. | Use TosMIC (tosylmethyl isocyanide) with aldimines [3]. |
This method significantly reduces reaction time and improves efficiency [1].
This one-pot method uses a recyclable, eco-friendly DES to act as both solvent and catalyst [2].
This protocol is efficient for synthesizing imidazo[1,2-a]pyridines from readily available ethylarenes [4].
| Question | Answer |
|---|---|
| Why are HCPs still co-eluting with my His-tagged protein even with a nickel column? | Some untagged host cell proteins have surface-exposed histidine residues or other amino acids that allow them to bind weakly to the immobilized metal ions, causing them to elute alongside your target protein [1]. |
| How does imidazole help reduce HCP contamination? | Imidazole acts as a competitive agent. By adding a low concentration to your sample and binding buffers, it displaces weakly bound HCPs from the nickel resin before elution, thereby increasing the final purity of your target protein [1]. |
| What is a good starting concentration of imidazole for optimization? | For many proteins, a concentration of 20-40 mM in the sample and binding/wash buffers is an effective starting point [1]. However, the optimal concentration is protein-dependent and must be determined empirically. |
| Can the metal ion on the resin affect HCP levels? | Yes. While Ni2+ is most common and offers high binding capacity, Co2+ (as found in TALON resins) can provide higher selectivity and purity by binding more weakly, which helps reduce contaminant binding [1]. |
The table below outlines specific problems related to HCPs and the corresponding solutions involving imidazole optimization.
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| High HCP levels in elution fraction | Weakly bound host cell proteins are not being displaced. | Include a low concentration of imidazole (e.g., 20-40 mM) in the sample and binding buffers [1]. |
| Low yield of target protein | The imidazole concentration during binding is too high, competitively inhibiting your target protein from binding. | Titrate the imidazole concentration in the binding buffer to find a level that removes contaminants without significantly impacting your protein's yield [1]. |
| Target protein leaching during wash steps | Binding affinity of the His-tagged protein is too weak for the chosen conditions. | Reduce or remove imidazole from the binding and wash buffers. Alternatively, switch to a different metal ion like Co2+ for weaker, more selective binding [1]. |
This protocol, demonstrated with a His SpinTrap, can be scaled for larger columns [1].
If imidazole optimization alone is insufficient, testing different metal ions can enhance selectivity [1].
This optimization workflow can be visualized in the following diagram:
Q1: What is the fundamental principle behind competitive elution with imidazole? The Ni-NTA resin contains nickel ions chelated by nitrilotriacetic acid (NTA). The histidine residues in a polyhistidine tag (6xHis) coordinate with these nickel ions. Imidazole competes with the histidine tag for these binding sites on the nickel ion. By applying a buffer with a high imidazole concentration, imidazole molecules displace the tagged protein, causing it to elute [1].
Q2: Should I use a step-wise or gradient elution method? Both are valid, but they serve different purposes. A step-wise elution is faster and effective for initial purification or when the protein's binding characteristics are well-known. A linear gradient elution is better for method development and optimizing separation, as it provides a more precise view of the imidazole concentration at which your protein elutes, which is useful for troubleshooting weak binding or contamination [1].
Q3: My protein is insoluble. Can I still purify it? Yes. The Ni-NTA system supports purification under denaturing conditions using agents like guanidinium hydrochloride. A hybrid protocol is also an option, where the lysate is prepared under denaturing conditions to solubilize the protein, but the wash and elution are performed with native buffers to refold the protein on the column. Note that refolding is not guaranteed to work for all proteins [1].
The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
|---|
| Low Protein Yield | - Incomplete Elution: Imidazole concentration too low.
This protocol provides a methodology to determine the optimal imidazole concentration for eluting your target protein with high purity [1].
Lysate Preparation (Native Conditions)
Chromatography Setup
Sample Application & Washing
Gradient Elution
Analysis
The diagram below illustrates the key stages of the imidazole competitive elution process.
For the chromatograms generated from gradient elution, an effective color scheme is critical for interpretation and publication.
| Imidazole Concentration in Binding/Wash Buffer | Effect on Purity | Effect on Yield | Recommendation |
|---|---|---|---|
| 5 mM | Low purity; many contaminants bind [1] | High yield [1] | Avoid; results in impure eluates. |
| 20 - 40 mM | Good to high purity; prevents binding of most host proteins [1] | Maintains good yield [1] | Recommended starting range for optimization. |
| 50 mM | High purity; prevents binding of most contaminants [1] | Maintains good yield [1] | A strong option for many proteins. |
| 100 mM | Purity may improve marginally [1] | Reduced yield [1] | Use if purity is the absolute priority and yield loss is acceptable. |
| 200 mM | Not explicitly stated | Significantly reduced yield [1] | Avoid; strongly competes with the target protein for binding. |
Here is a detailed methodology for a His SpinTrap optimization experiment, adapted from the technical documentation [1] [2].
Principle: Imidazole acts as a competitive agent. Including a low concentration in your sample and binding/wash buffers helps dislodge weakly bound host cell proteins with surface-exposed histidines, thereby increasing the purity of your final eluted target protein [1].
Buffers Needed:
Procedure:
The following diagram illustrates the logical workflow and expected outcomes of the optimization process described above.
The core principle for working with imidazole in anhydrous protocols is the meticulous exclusion of moisture. The following synthesis of 1,1'-Carbonyldiimidazole provides a clear example of the standard practices involved [1].
Example Protocol: Synthesis of 1,1'-Carbonyldiimidazole [1] This procedure outlines the reaction between imidazole and phosgene.
The workflow below illustrates the key steps and precautions in this synthesis.
Based on the general properties of imidazole and standard anhydrous practices, here are some anticipated FAQs.
| Question | Answer & Guidance |
|---|---|
| Why is moisture exclusion critical? | Imidazole is hygroscopic [2]. Water can hydrolyze reagents/products (e.g., 1,1'-carbonyldiimidazole hydrolyzes to CO₂ and imidazole) [1], leading to failed reactions. |
| How should anhydrous imidazole be stored? | Store imidazole below +30°C [2]. For maximum anhydrity, store in a sealed container or desiccator over a strong desiccant like phosphorus pentoxide [1]. |
| What are the hazards of imidazole? | Imidazole is corrosive (causes severe skin burns and eye damage) and harmful if swallowed [3] [2]. |
| My reaction involving imidazole isn't proceeding. What could be wrong? | Moisture is the most common culprit. Check that all solvents and glassware are thoroughly dry. For extended reactions, ensure your drying tube is charged with fresh desiccant. |
The search results lacked specific data on "sodium imidazole." To build a more complete knowledge base, I suggest you:
Based on the search results, the following hazard information and basic properties were found:
| Property / Hazard | Description |
|---|---|
| CAS Registry Number | 5587-42-8 [1] |
| Molecular Formula | C₃H₃N₂Na [1] |
| GHS Hazard Statements | H302, H314, H360D [2] |
| Hazard Description | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H360D: May harm an unborn child [2]. | | Recommended Precautions | P263, P270, P280, P301+P310, P305+P351+P338, P308+P313 [2] |
The precautionary statements recommend avoiding contact during pregnancy/breastfeeding (P270), not breathing dust (P280), and specific first-aid measures for ingestion (P301+P310) and contact with eyes (P305+P351+P338) [2].
The diagram below outlines a general workflow for handling hazardous chemicals like sodium imidazole, based on standard laboratory safety practices.
What is the recommended storage condition for this compound? The search results do not provide specific storage guidelines for this compound. A complete Safety Data Sheet (SDS) should be consulted for this critical information, which typically includes requirements for temperature, humidity, and incompatible materials.
What should I do in case of a this compound spill? General procedures for corrosive solids (P280) should be followed. This includes wearing protective equipment, isolating the area, and using appropriate absorbent materials. The specific spill cleanup procedure should be detailed in the SDS.
Is this compound compatible with common laboratory solvents? No information on chemical compatibility was found in the search results. The SDS should be referenced for a list of incompatible substances and required storage conditions.
This guide addresses the common issue of target protein loss when using imidazole in wash buffers during Immobilized Metal Affinity Chromatography (IMAC). The table below summarizes the main causes and initial solutions.
| Root Cause | Description | Initial Recommended Action |
|---|---|---|
| Excessive Imidazole Concentration [1] | Wash buffer imidazole concentration is too high, competitively eluting the target protein. | Titrate imidazole in the wash buffer. Start with 5-40 mM; optimal concentration is protein-dependent [1]. |
| Suboptimal Metal Ion Selection [1] [2] | The metal ion on the resin has low affinity for your specific protein, leading to weak binding. | Switch metal ions. Use Co2+ for higher purity and specificity, or Cu2+ for stronger binding, though with less specificity [1] [2]. |
| Incorrect Binding Buffer pH [3] | Non-optimal pH can reduce the binding capacity of the His-tag for the metal resin. | Ensure binding/wash buffer is at a near-neutral pH (e.g., pH 7.2-8.0) for optimal His-tag interaction [2] [3]. |
| Excessive Flow Rate [4] | High flow rates during loading and washing do not allow sufficient contact time for the protein to bind to the resin. | Reduce flow rate. For cOmplete His-Tag Resin, do not exceed 1 mL/min for a 1 mL column [4]. |
| Protein Overload [5] | The amount of target protein exceeds the binding capacity of the resin. | Ensure you are not overloading the column. The binding capacity varies by resin (e.g., Ni-NTA Superflow can bind 1-80 mg protein per mL of resin [2]). |
For each root cause, here are detailed methodologies to systematically optimize your purification and minimize loss.
The key is to find a wash buffer imidazole concentration that removes weakly bound contaminants without displacing your target protein. This requires empirical determination.
Protocol: Determining Optimal Wash Buffer Imidazole with His SpinTrap/Small-Scale Tests [1]
The choice of metal ion chelated by the resin significantly impacts binding strength and specificity.
Protocol: Screening Metal Ions for Enhanced Binding [1]
The following diagram summarizes the key decision points in an IMAC purification workflow to minimize target protein loss.
Q1: Why would I ever add imidazole to the binding or wash buffer if it competes with my protein? A: Low concentrations of imidazole (e.g., 10-40 mM) in the binding and wash buffers are a key strategy to increase purity. They work by competitively eluting host cell proteins that have weak, non-specific interactions with the resin, but should not disrupt the stronger multivalent interaction of a properly folded His-tag with the metal ion [1] [2].
Q2: My target protein is still being lost in the wash even with no imidazole. What could be wrong? A: If loss occurs with no imidazole, the issue is likely related to weak binding of your specific protein. Consider:
Q3: How does reducing the flow rate help prevent protein loss? A: Binding between the His-tag and the immobilized metal ion is not instantaneous. If the flow rate is too high, the protein solution passes through the column before the target protein has sufficient contact time to bind to the resin, leading to loss in the flow-through [4].
#1 What is the primary function of imidazole in IMAC? Imidazole is a key competitive agent in Immobilized Metal Ion Affinity Chromatography (IMAC) for purifying polyhistidine-tagged recombinant proteins [1] [2]. Its core functions are:
#2 How does the choice of chelating ligand (NTA vs. IDA) affect my IMAC purification? The chelating ligand that immobilizes the metal ion to the resin is a critical choice, impacting purity, yield, and robustness. The table below summarizes the key differences.
| Feature | NTA (Nitrilotriacetic Acid) | IDA (Iminodiacetic Acid) |
|---|---|---|
| Coordination Sites | 4 (Tetradentate) [3] | 3 (Tridentate) [3] |
| Metal Ion Stability | Higher; lower metal ion leaching [3] | Lower; higher metal ion leaching [3] |
| Typical Protein Purity | Generally higher [3] | Generally lower, more non-specific binding [3] |
| Binding Capacity | Lower protein yield for some targets [3] | Higher metal loading can give higher yields for some proteins [3] |
| Elution Imidazole | Requires higher concentration [3] | Requires lower concentration [3] |
| Resin Cost | Typically more expensive [3] | Generally less expensive [3] |
#3 Which metal ion should I use for my His-tagged protein? While Ni²⁺ is most common, other ions offer different affinity/specificity trade-offs [1] [2]. The optimal choice depends on your goal of maximizing yield or purity.
| Metal Ion | Affinity & Specificity Profile | Key Characteristics & Recommendations |
|---|---|---|
| Ni²⁺ (Nickel) | Balanced affinity and specificity [3] | Most common general-purpose choice. Good yield but can bind more host cell contaminants [1]. |
| Co²⁺ (Cobalt) | Higher specificity, lower affinity [3] | Recommended for higher purity. Reduces non-specific binding, useful for challenging purifications [1]. |
| Cu²⁺ (Copper) | Very high affinity [1] | Can be used for difficult-to-bind proteins or untagged proteins, but may be too strong for standard elution [1]. |
| Zn²⁺ (Zinc) | Weaker affinity [1] | Useful for selective elution or when a gentler interaction is required [1]. |
Optimization Workflow The following chart outlines a systematic approach to optimizing your IMAC purification protocol.
Detailed Optimization Steps
Establish a Baseline Begin with standard conditions: a Ni²⁺-NTA system, a binding/wash buffer with 20-40 mM imidazole, and an elution buffer with 250 mM imidazole [1]. Use this initial run to assess the starting levels of purity and yield.
Optimize Binding and Wash (Addresses Purity) If purity is low due to contaminants, increase the imidazole concentration in your binding and wash buffers. A step-wise increase to 50-100 mM can suppress non-specific binding without significantly displacing your strongly-bound target protein [1].
Optimize Elution (Addresses Yield) If yield is low, use a gentler or more complete elution strategy. A continuous or step gradient of imidazole (e.g., up to 500 mM) can help find the optimal concentration for eluting your specific protein [1] [2]. Ensure the elution buffer volume and contact time are sufficient.
Consider Advanced Parameters If purity or yield remains unsatisfactory, consider changing fundamental parameters:
Problem: Low Purity of Eluted Protein
Problem: Low Yield of Target Protein
Problem: Excessive Metal Ion Leaching
This protocol uses a spin column format for rapid screening [1].
1. Principle To find the ideal imidazole concentration for binding/wash that maximizes both purity and yield by testing a series of buffers.
2. Reagents & Equipment
3. Procedure
4. Expected Outcome You will observe a trade-off:
Sodium imidazole and potassium imidazolate are primarily used as reactants or structural components in scientific research, rather than as end-products for direct comparison. Their key role is serving as precursors for synthesizing more complex compounds, particularly zeolitic imidazolate frameworks (ZIFs) [1] [2].
The table below summarizes their basic chemical information and primary research applications:
| Feature | This compound | Potassium Imidazolate |
|---|---|---|
| Chemical Formula | C₃H₃N₂Na [3] | Information not available in search results |
| Common Role in Research | Reactant for synthesizing novel bimetallic imidazolates (e.g., NaMnIm₃, NaMgIm₃) [1] | Reactant for synthesizing bimetallic imidazolates (e.g., KMnIm₃) and doping ZIF-8 [1] [4] |
| Application Example | Formation of materials with colossal negative thermal expansion (NTE) [1] | Creating catalysts for biodiesel production (e.g., KNa/ZIF-8) [4] |
Sodium and potassium imidazolate are typically synthesized and reacted under inert conditions. A common method of use, as detailed in research, involves mechanochemical synthesis [1].
The following diagram outlines the key steps involved in creating bimetallic imidazolates using sodium or potassium imidazolate as a starting material:
Key Materials and Methods [1]:
While data for the standalone compounds is limited, their properties can be inferred from the materials they help create. Research shows that bimetallic imidazolates formed with sodium and potassium can yield isostructural frameworks with distinct thermal behaviors [1].
The table below compares the properties of materials derived from sodium and potassium imidazolate precursors:
| Comparative Aspect | Sodium-Based Material | Potassium-Based Material |
|---|---|---|
| Crystal Structure | Forms NaMnIm₃; solved using synchrotron radiation powder diffraction [1] | Forms KMnIm₃; solved using synchrotron radiation powder diffraction [1] |
| Thermal Expansion | Exhibits an abrupt change from colossal negative to moderate positive thermal expansion [1] | Information not available in search results |
| Coordination Geometry | Both Na and Mn cations exhibit distorted octahedral coordination [1] | K and Mn cations exhibit distorted octahedral coordination [1] |
| Application Potential | Targeted design of zero thermal expansion materials due to coherent intergrowth of phases [1] | Information not available in search results |
| Metal Ion | Observed Coordination Geometry & Binding Mode | Key Evidence & Experimental Data |
|---|---|---|
| Zn²⁺ | Tetrahedral (N4); binds via two imidazole N atoms [1] | Single-crystal X-ray diffraction: Zn-N bond lengths of 2.005(2) Å and 1.978(2) Å [1]. |
| Co²⁺ | Distorted Tetrahedral (N4); binds via two imidazole N atoms [1] | X-ray diffraction: Co-N bond lengths of 1.981(3) Å and 1.992(3) Å. Visible absorption maxima at 532 nm and 550 nm [1]. |
| Ni²⁺ | Distorted Tetrahedral (N4); binds via two imidazole N atoms [1] | X-ray diffraction: Shorter Ni-N bonds (1.962(2) Å and 1.981(2) Å). Visible absorption maxima at 448 nm and 690 nm [1]. |
| Cu²⁺ | Distorted Square Planar; binds via one imidazole N and one sulfonamide N [1] | X-ray diffraction: Short Cu-N bonds (1.956(3) Å and 1.908(3) Å). Visible absorption maximum at 510 nm [1]. |
| Cd²⁺ | Five-coordinate (in enzyme active site); binds via imidazole inhibitor [2] | Perturbed Angular Correlation (PAC) spectroscopy suggests a five-coordinated complex in human carbonic anhydrase [2]. |
This coordination chemistry is leveraged in several key experimental protocols.
IMAC is a primary application that utilizes the coordination between imidazole and immobilized metal ions to purify proteins [3].
The experimental workflow for this process can be visualized as follows:
Imidazole derivatives can stabilize metal nanoparticles (NPs) for catalysis and sensing [4].
To definitively characterize imidazole-metal complexes, several techniques are employed [1].
The purification of His-tagged proteins relies on Immobilized Metal Affinity Chromatography (IMAC). The core interaction is between the imidazole ring in the histidine residues of the tag and a divalent metal ion (like Ni²⁺ or Co²⁺) immobilized on a resin [1] [2]. Imidazole is used in the lab to competitively elute the protein by mimicking this interaction [3].
The binding strength in IMAC is influenced by the choice of metal ion and chelating ligand. The following table compares these key components. Please note that the dissociation constant (K_D) for the His-tag itself is generally around 10 µM [1].
| Component | Option | Binding Characteristics | Typical Use Case |
|---|---|---|---|
| Metal Ion [3] | Nickel (Ni²⁺) | Moderate affinity & specificity; good balance for general purification | Most common; good yield |
| Cobalt (Co²⁺) | Higher specificity, lower capacity; reduces non-specific binding | When higher purity is required | |
| Copper (Cu²⁺) | Very high affinity, lowest specificity; can bind non-tagged proteins | Plate coating for assays, not recommended for purification | |
| Chelating Ligand [1] | Nitrilotriacetic Acid (NTA) | 4 coordination sites; moderate/strong binding | Standard choice; good stability and capacity |
| Iminodiacetic Acid (IDA) | 3 coordination sites; weaker binding | Less common | |
| INDIGO (Cube Biotech) | 5 coordination sites; very strong binding | Superior for challenging conditions (e.g., with reducing agents) |
A standard protocol for purifying a His-tagged protein using Ni-NTA resin and imidazole elution involves these key steps [1] [3]:
The following diagram illustrates this workflow and the competitive binding of imidazole:
The table below summarizes the key basicity data for imidazole and pyridine, which are the foundational structures for the derivatives you are interested in.
| Compound | pKa of Conjugate Acid | Basicity Characteristic & Rationale |
|---|---|---|
| Imidazole | 7.1 [1] / ~7.0 [2] | Stronger base than pyridine. Its conjugate acid charge is stabilized by amidine-like resonance, allowing delocalization across both nitrogen atoms [1]. |
| Pyridine | 5.2 [1] | Weaker base. The nitrogen lone pair is in an sp² hybridized orbital and is part of the aromatic sextet, making it less available for protonation [2] [1]. |
The provided search results focus on the biological applications of these heterocycles rather than detailed experimental protocols for measuring basicity. However, the principle behind determining the values in the table above is the measurement of the pKa of the conjugate acid.
The significant difference in basicity between imidazole and pyridine can be understood from their molecular structures, as illustrated below.
To find more specific data, you could try:
Imidazole is a privileged heterocycle in medicinal chemistry and drug development, valued for its versatile physicochemical properties [1] [2].
Table: Key Properties of Imidazole
| Property | Description | Relevance in Synthesis |
|---|---|---|
| pKa (Conjugate Acid) | ~7.1 [1] | Stronger base than pyridine (pKaH ~5.2); effective base in neutral conditions. |
| Basicity Explanation | Resonance-stabilized conjugate acid (amidine-like) allows both nitrogens to accommodate charge [1]. | Provides high base strength for a heteroaromatic compound. |
| Amphoterism | Can act as both a weak acid (pKa ~14.5) and a base [3]. | Useful in various chemical environments; can be deprotonated by stronger bases. |
| Solubility | Highly soluble in water and other polar solvents [1] [3]. | Facilitates use in aqueous or biphasic reaction systems. |
A key concept for understanding base strength in this family is the Basicity Trend: 2-Imidazoline > Imidazole. This is a well-established principle, though direct sodium salt comparisons are lacking [4].
The following diagram illustrates this logical relationship and the underlying reason.
While sodium imidazole can be used as a base, modern synthesis often focuses on creating complex imidazole scaffolds using catalytic methods. Here are two advanced protocols from recent literature.
Protocol 1: Synthesis of Substituted Imidazoles via Nano-Zirconia Catalysis [5]
This method is an eco-friendly, high-efficiency approach for synthesizing substituted imidazoles under solvent-free conditions.
Protocol 2: Synthesis of Imidazoles from N-Propargylamines [6]
This method uses N-propargylamines as versatile building blocks, offering advantages like high atom economy and regioselectivity.
When choosing a base for a specific application, consider these factors:
The table below summarizes key biological activities and findings for imidazole and triazole derivatives based on recent experimental research.
| Biological Activity | Imidazole Derivatives (Key Findings) | Triazole Derivatives (Key Findings) |
|---|
| Anti-inflammatory & Analgesic | Compound 2g: 89% analgesic activity [1]. Compounds 2a, 2b: 100% anti-inflammatory activity (comparable to Diclofenac) [1]. Target: COX-2 enzyme [1]. | General activity is reported [2]. (Specific quantitative data for 1,2,4-triazoles in the searched literature is less direct than for the imidazole study). | | Anticancer | Clotrimazole & Ketoconazole: Inhibit proliferation, induce G1 arrest, suppress invasion in breast cancer cells [3]. Imidazole-1,2,3-triazole hybrids: Active against Caco-2, HCT-116, HeLa, MCF-7 cell lines [4]. | 1,2,4-Triazole derivatives: e.g., Compound T7 (IC₅₀ = 3.25 μM) against HCT116 colon cancer cells [2]. | | Antifungal | Clotrimazole, Ketoconazole: Broadly used as antifungals [5]. | Fluconazole, Itraconazole: Broadly used as antifungals; often with improved safety profile over imidazoles [3]. | | Antimicrobial | Demonstrated activity against various bacterial strains [6]. | 1,2,4-Triazole-Pentadecyl derivatives: e.g., Compound T5 (MIC = 12.3-24.7 μM) against bacterial and fungal strains [2]. | | Antioxidant | General activity is reported [6]. | 1,2,4-Triazole derivatives: e.g., Compounds T2, T3 (IC₅₀ ~34.8 μg/mL), comparable to ascorbic acid [2]. | | Anti-Urease | Information not located in search results. | 1,2,4-Triazole derivatives: e.g., Compound T3 (IC₅₀ = 54.01 μg/mL), comparable to thiourea standard [2]. | | Key Structural Feature | More basic (pKa of conjugate acid ~7) [5]. Can bind to heme iron via N3 atom in CYP enzymes [3]. | Less basic. Can bind to heme iron via N4 atom in CYP enzymes; often associated with higher target specificity [3]. |
For researchers, the methodology behind the data is critical. Here are details from key studies cited above.
Anti-inflammatory & Analgesic Evaluation of Imidazoles
Anticancer Evaluation of Imidazole-Triazole Hybrids
Comparative Anticancer Profiling of Azole Drugs
Antimicrobial & Other Activities of 1,2,4-Triazoles
The biological activities of imidazoles and triazoles are often linked to their interaction with specific enzymes, particularly the Cytochrome P450 (CYP) family.
Diagram: Simplified Antifungal Mechanism of Azoles. A key difference lies in the nitrogen atom used to coordinate the heme iron in the target CYP enzyme, influencing specificity.
Beyond antifungals, these heterocycles inhibit other key targets:
Diagram: Diverse Molecular Targets. Imidazole and triazole scaffolds are versatile and can be designed to inhibit a wide range of enzymes involved in different diseases.
A powerful modern strategy is the design of hybrid molecules that incorporate both imidazole and triazole pharmacophores in a single structure, aiming to synergize their beneficial properties and enhance biological activity, as seen in recent anticancer research [4].
The imidazole ring is a versatile scaffold in medicinal chemistry. The table below summarizes key biological activities and representative data:
| Biological Activity | Experimental Model / Assay | Key Findings / Potency | Proposed Mechanism of Action |
|---|---|---|---|
| Anti-inflammatory & Analgesic [1] [2] | In vivo: Hot plate test (analgesic), Carrageenan-induced paw oedema (anti-inflammatory) in rats. In silico: Molecular docking against COX-2. | Compound 2g: 89% analgesic activity at 100 mg/kg. Compounds 2a, 2b: 100% anti-inflammatory activity at 100 mg/kg (comparable to Diclofenac sodium at 50 mg/kg). Docking score: -5.516 kcal/mol for 2g with COX-2 [1] [2]. | Inhibition of Cyclooxygenase-2 (COX-2) enzyme, confirmed by hydrogen bonding with residues GLN-242 and ARG-343 [1] [2]. |
| Antifungal [3] | In vitro: Growth inhibition assays against S. cerevisiae, C. albicans, and C. krusei. In silico: Docking against fungal lanosterol 14α-demethylase. | Compound 2: IC₅₀ of 95 ± 7.07 μM against S. cerevisiae. Compound 10: IC₅₀ of 235 ± 7.07 μM against S. cerevisiae [3]. | Inhibition of fungal lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis [3]. |
| Anticancer [4] | In vitro: Studies on human endometrial adenocarcinoma cells (HEC-1B). | Imidazole treatment induced accumulation of autophagic vacuoles and triggered apoptosis [4]. | Inhibition of autophagy flux by blocking autophagic degradation; induction of apoptosis via FoxO3a-Bim signaling pathway [4]. |
| Broad-Spectrum [5] | N/A (Based on established pharmacophores) | Found in drugs with antibacterial, antiprotozoal, antiviral, and antihypertensive activities [5]. | Varies by specific drug; includes enzyme inhibition (e.g., nitric oxide synthase) and receptor antagonism [5]. |
To facilitate replication and further research, here are detailed methodologies for key assays referenced in the data.
This standard in vivo protocol was used to evaluate the imidazole derivatives shown in the table above [1] [2].
A. Carrageenan-Induced Paw Oedema Test (Anti-inflammatory)
B. Hot Plate Test (Analgesic)
The workflow for this integrated pharmacological assessment is as follows:
This in vitro protocol describes how the antifungal activity and structure-activity relationships (SAR) for imidazole compounds were established [3].
A. Antifungal Growth Inhibition Assay
B. Structure-Activity Relationship (SAR) Analysis
The biological activity of imidazole compounds is often mediated through specific signaling pathways. The diagram below illustrates two key mechanisms: induction of apoptosis in cancer cells and inhibition of inflammation.
Corrosive;Irritant